molecular formula C16H19Cl2N3 B590853 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline CAS No. 4038-99-7

7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline

Cat. No.: B590853
CAS No.: 4038-99-7
M. Wt: 324.249
InChI Key: ZNOXXBOZWSTLOT-UHFFFAOYSA-N
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Description

7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is a significant chemical intermediate in medicinal chemistry and pharmaceutical research, primarily utilized in the synthesis of more complex quinoline-based compounds. Its core research value lies in its role as a precursor for potent kinase inhibitors. The quinoline scaffold is a privileged structure in drug discovery, known for its ability to interact with the ATP-binding sites of various kinases. This specific compound features a piperazine linker and a reactive 3-chloropropyl side chain, which is crucial for further functionalization. Researchers employ this molecule to develop and optimize compounds that target specific kinases, such as the FMS-like tyrosine kinase 3 (FLT3), which is a prominent therapeutic target in acute myeloid leukemia (AML) Source . The mechanism of action for the final inhibitors derived from this intermediate typically involves competitive inhibition at the kinase's ATP-binding pocket, leading to the suppression of downstream signaling pathways that drive cell proliferation and survival in pathological conditions. Beyond oncology, this intermediate's versatility makes it a valuable tool for probing other kinase-mediated processes in neurological disorders and inflammatory diseases. As with all research chemicals, this compound is intended For Research Use Only and is not for diagnostic or therapeutic applications. Proper safety protocols must be followed when handling this material.

Properties

IUPAC Name

7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3/c17-5-1-7-20-8-10-21(11-9-20)16-4-6-19-15-12-13(18)2-3-14(15)16/h2-4,6,12H,1,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXXBOZWSTLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-99-7
Record name Chloropropylquinolinyl piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004038997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLOROPROPYLQUINOLINYL PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O11OY8XN7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Mechanism of Action of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the evolution of classic antimalarial pharmacophores. 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (CAS: 4038-99-7) represents a critical structural bridge in modern antimalarial drug design[1][2]. Functioning both as a primary metabolite/impurity of the bisquinoline Piperaquine and as a highly active standalone scaffold, this compound leverages a piperazine ring and a lipophilic chloropropyl chain to overcome chloroquine resistance (CQR)[3][4]. This whitepaper elucidates its precise mechanism of action (MoA), structural advantages, and the self-validating experimental protocols required to evaluate its efficacy.

Pharmacophore Significance & Structural Dynamics

The core efficacy of 4-aminoquinolines relies on their ability to infiltrate the parasite's digestive vacuole (DV). However, the classic chloroquine structure is highly susceptible to efflux by the mutated Plasmodium falciparum chloroquine resistance transporter (PfCRT).

The substitution of the flexible diethylamino-isopentyl side chain with a 4-(3-chloropropyl)piperazine moiety introduces three critical physicochemical upgrades[2][5]:

  • Conformational Rigidity: The piperazine ring restricts the molecule's flexibility, reducing the entropic penalty upon binding to its primary target (free hematin)[6].

  • Altered pKa Profile: The dual basic nitrogens of the piperazine ring ensure a distinct protonation state at the DV's acidic pH (~5.0–5.4), optimizing ion trapping while evading PfCRT recognition.

  • Lipophilic Anchoring: The terminal chloropropyl group increases the overall partition coefficient (LogP ~3.8), enhancing passive diffusion across the erythrocyte and parasite membranes before protonation occurs[2].

Quantitative Physicochemical & Biological Profile
Metric / PropertyValueMechanistic Significance
Molecular Weight 324.25 g/mol Optimal size for rapid membrane permeation[1].
LogP (Estimated) ~3.8High lipophilicity drives initial intracellular accumulation[2].
IC₅₀ (D10 Strain - Sensitive) ~1.18 μM (Base Scaffold)Demonstrates potent baseline anti-plasmodial activity[7].
IC₅₀ (K1 Strain - Resistant) ~0.97 μM (Base Scaffold)Retains sub-micromolar efficacy against CQR strains, proving PfCRT evasion[8].

Core Mechanism of Action: Hematin Detoxification Inhibition

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin within its DV to source amino acids. This proteolysis releases toxic free heme (ferriprotoporphyrin IX, Fe(III)PPIX). To survive, the parasite biocrystallizes this toxic byproduct into an inert polymer known as hemozoin (malaria pigment)[6].

Vacuolar Accumulation (Ion Trapping)

Upon entering the acidic DV, the basic nitrogens of the piperazine ring and the quinoline core become protonated. This massive positive charge prevents the molecule from diffusing back across the lipid bilayer, leading to intracellular concentrations thousands of times higher than in the external plasma.

Crystal Capping and Toxicity

The protonated 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline binds to the growing face of the hemozoin crystal.

  • Causality: The planar quinoline ring engages in π−π stacking with the porphyrin ring of the free hematin, while the protonated piperazine nitrogens form ionic bonds with the propionate side chains of the heme[6].

  • Result: This "caps" the crystal, halting further hemozoin polymerization. Uncrystallized heme accumulates, inducing severe oxidative stress, lipid peroxidation of the DV membrane, and rapid parasite death.

MoA Hemoglobin Host Hemoglobin Proteolysis Proteolysis (Plasmepsins/Falcipains) Hemoglobin->Proteolysis FreeHeme Toxic Free Heme (Ferriprotoporphyrin IX) Proteolysis->FreeHeme Hemozoin Hemozoin (Non-toxic Crystals) FreeHeme->Hemozoin Detoxification CellDeath Parasite Cell Death (Membrane Damage/Oxidative Stress) FreeHeme->CellDeath Accumulation Drug 7-Chloro-4-[4-(3-chloropropyl) piperazin-1-yl]quinoline (Protonated in DV) Drug->FreeHeme Binds & Caps Growing Crystals Drug->Hemozoin Inhibits Formation

Fig 1: Mechanism of action detailing the inhibition of hemozoin biocrystallization.

Self-Validating Experimental Methodologies

To rigorously validate the MoA and efficacy of this compound, researchers must employ orthogonal assays. The following protocols are designed with internal controls to ensure trustworthiness and causality.

Protocol 1: In Vitro β-Hematin Formation Inhibition Assay (BHIA)

This cell-free assay isolates the primary molecular target (hemozoin formation) from complex cellular variables[6].

  • Causality Check: We utilize a lipid catalyst (Tween-20 or monooleoyl-rac-glycerol) because physiological hemozoin formation occurs at the lipid-water interface of the DV. Assays lacking lipids yield high false-negative rates.

Step-by-Step Workflow:

  • Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a 4 mM stock. Prepare a 0.5 M sodium acetate buffer (pH 5.0) containing 10 μM of the lipid catalyst.

  • Drug Incubation: In a 96-well plate, add varying concentrations of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (0.1 to 100 μM). Add Chloroquine as a positive control and DMSO as a negative control.

  • Reaction Initiation: Dispense the hemin stock into the buffer/drug mixture. Incubate at 37°C for 18 hours to allow β-hematin (synthetic hemozoin) crystallization.

  • Washing: Centrifuge the plate. Wash the pellet twice with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0). Why? This specific wash buffer solubilizes unbound, unreacted free heme while leaving the crystallized β-hematin intact.

  • Quantification: Dissolve the remaining β-hematin pellet in 0.1 M NaOH. Read absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ based on the reduction in absorbance compared to the negative control.

Workflow Prep Prepare Hematin & Lipid Catalyst (pH 5.0) Incubate Incubate with Compound (37°C, 18h) Prep->Incubate Wash Wash with SDS/Bicarbonate (Remove unreacted) Incubate->Wash Dissolve Dissolve Hemozoin in NaOH Wash->Dissolve Read Read Absorbance (405 nm) Dissolve->Read

Fig 2: Step-by-step workflow for the in vitro β-hematin formation inhibition assay.

Protocol 2: SYBR Green I P. falciparum Growth Inhibition Assay

To validate that target engagement translates to phenotypic parasite death, a whole-cell assay is required.

  • Causality Check: SYBR Green I is a DNA-intercalating dye. Because mature human erythrocytes lack nuclei (and thus DNA), any fluorescence detected is directly proportional to the replicating Plasmodium genome, making this a highly specific readout.

Step-by-Step Workflow:

  • Culture Preparation: Maintain P. falciparum strains (3D7 for sensitive, K1/Dd2 for resistant) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia in RPMI-1640 medium.

  • Dosing: Seed 90 μL of the culture into 96-well plates. Add 10 μL of the compound at serial dilutions. Incubate for 72 hours under standard microaerophilic conditions (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze the plates at -80°C and thaw to lyse the RBCs. Add 100 μL of SYBR Green I lysis buffer (containing Tris, EDTA, Saponin, and Triton X-100) to each well.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the Resistance Index (RI = IC₅₀ Resistant / IC₅₀ Sensitive) to confirm the compound's ability to bypass PfCRT[8][9].

References

  • Chemsrc. "7-Chloro-4-(piperazin-1-yl)quinoline Biological Activity & Properties." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents." PubMed. Available at:[Link]

  • Pharmaffiliates. "7-Chloro-4-[4-(3-chloropropyl)-1-piperazinyl]-quinoline Reference Standard." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 85813011, Chloropropylquinolinyl piperazine." PubChem. Available at:[Link]

  • MDPI. "STOP Strategy to Inhibit P. falciparum and S. aureus Growth: Molecular Mechanism Studies on Purposely Designed Hybrids." Antibiotics. Available at:[Link]

Sources

In Vitro Toxicity Profiling of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimalarial drug development and generic manufacturing, impurity profiling is not merely a regulatory checkpoint—it is a fundamental pillar of patient safety. 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (CAS: 4038-99-7), widely recognized as Piperaquine Impurity 1 or Impurity G, represents a critical synthesis intermediate and a potent degradation product of the antimalarial agent Piperaquine.

Because this compound houses multiple structural alerts—specifically an alkyl chloride moiety and a 4-aminoquinoline core—it triggers stringent toxicological scrutiny under 1 and ICH S7B (Safety Pharmacology) guidelines. This whitepaper provides a rigorous, causality-driven framework for the in vitro toxicity profiling of this specific impurity, equipping toxicologists and analytical chemists with the mechanistic insights required to conduct self-validating risk assessments.

Structural Alerts & Predictive Toxicology

Before initiating empirical in vitro assays, a rational toxicological assessment begins in silico. According to published stability profiling of piperaquine phosphate, computational platforms like Derek® and Toxtree® flag specific substructures within this impurity for high toxicity risk.

  • The 3-Chloropropyl Moiety (Genotoxicity Risk): Alkyl chlorides are classic electrophiles. In a physiological environment, the terminal chlorine acts as a leaving group, allowing the propyl chain to undergo an SN​2 nucleophilic substitution reaction with DNA bases (predominantly the N7 position of guanine). This direct covalent alkylation leads to base-pair substitution mutations or DNA strand breaks.

  • The 4-Aminoquinoline Core (Cardiotoxicity Risk): The planar, lipophilic2 is notorious for its affinity toward the hERG (Kv11.1) potassium channel. The basic piperazine nitrogen, protonated at physiological pH, engages in cation- π interactions with aromatic residues (Tyr652, Phe656) within the channel's inner vestibule, leading to delayed ventricular repolarization (QT prolongation).

Mechanism Compound 7-Chloro-4-[4-(3-chloropropyl) piperazin-1-yl]quinoline Sub1 3-Chloropropyl Moiety Compound->Sub1 Sub2 4-Aminoquinoline Core Compound->Sub2 Mech1 SN2 Alkylation of DNA Bases (e.g., Guanine N7) Sub1->Mech1 Mech2 Binding to hERG Channel Pore (Tyr652/Phe656) Sub2->Mech2 Out1 Mutagenesis (Ames Positive) Mech1->Out1 Out2 QT Prolongation (Arrhythmia Risk) Mech2->Out2

Mechanistic pathways linking structural alerts to specific toxicological outcomes.

Quantitative Data Summary

Based on the structural homology to known alkylating agents and quinoline derivatives, the following table synthesizes the expected quantitative in vitro toxicity profile for 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline.

Assay TypeTarget / MechanismPredictive Outcome / ThresholdRegulatory Guideline
Bacterial Reverse Mutation DNA Alkylation ( SN​2 )Positive (S9 independent)ICH M7
In Vitro Micronucleus ClastogenicityPositive / EquivocalICH M7
hERG Patch-Clamp Potassium Channel Blockade IC50​ < 10 µM (High Liability)ICH S7B
HepG2 Cytotoxicity Mitochondrial Dysfunction IC50​ > 50 µM (Low Liability)ICH S3A

Experimental Methodologies: Self-Validating Systems

To empirically validate the in silico predictions, a tiered in vitro approach is required. The protocols below are designed not merely as procedural steps, but as self-validating systems where internal controls guarantee the mechanistic integrity of the data.

Workflow InSilico In Silico Profiling (Derek/Toxtree) StructAlert Structural Alerts Identified: Alkyl Halide & Quinoline InSilico->StructAlert Genotox Genotoxicity (ICH M7) Ames Test & Micronucleus StructAlert->Genotox Cardiotox Cardiotoxicity (ICH S7B) hERG Patch-Clamp StructAlert->Cardiotox Cytotox Hepatotoxicity HepG2 High-Content Screen StructAlert->Cytotox RiskAssessment Comprehensive Toxicological Risk Assessment Genotox->RiskAssessment Cardiotox->RiskAssessment Cytotox->RiskAssessment

Tiered in vitro toxicity profiling workflow for pharmaceutical impurities.

Protocol A: Miniaturized Bacterial Reverse Mutation (Ames) Assay

Because pharmaceutical impurities are often synthesized in minute quantities, a miniaturized 24-well Ames format is prioritized over the standard Petri dish method.

Causality Focus: The 3-chloropropyl group is a direct-acting electrophile. Therefore, mutagenicity should manifest independently of hepatic metabolism.

  • Strain Preparation: Thaw Salmonella typhimurium strains (TA98, TA100, TA1535) and E. coli WP2 uvrA. Grow overnight in Oxoid nutrient broth. Rationale: These specific strains cover both the frameshift and base-pair substitution mutations necessary to detect alkylating agents.

  • Compound Formulation: Dissolve the impurity in anhydrous DMSO. Prepare a 5-point serial dilution (e.g., 10 to 1000 µ g/well ).

  • Self-Validation Controls:

    • Negative Control: 100% DMSO vehicle.

    • Positive Control (-S9): 4-Nitroquinoline 1-oxide (direct mutagen).

    • Positive Control (+S9): 2-Aminoanthracene (requires metabolic activation).

    • Validation Metric: The assay is only valid if positive controls yield a 3-fold increase in revertants over the vehicle, proving the bacteria are viable and the S9 fraction is enzymatically active.

  • Exposure & Plating: Combine 10 µL of the formulated impurity, 50 µL of bacterial culture, and 50 µL of either rat liver S9 mix or PBS in a 24-well plate. Add top agar containing trace histidine/tryptophan, pour onto minimal glucose agar, and incubate at 37°C for 48-72 hours.

  • Analysis: Count revertant colonies via automated imaging. A positive genotoxic liability is confirmed if a dose-dependent, 2-fold increase in revertant colonies is observed compared to the vehicle control.

Protocol B: Automated Whole-Cell hERG Patch-Clamp

Given the3, assessing the hERG channel liability of its impurities is mandatory.

Causality Focus: The assay utilizes a specific voltage protocol designed to isolate the outward tail current, which is the exact phase of the action potential where 4-aminoquinolines trap themselves within the open/inactivated channel pore.

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Plate on glass coverslips 24 hours prior to the assay to ensure optimal membrane integrity.

  • Electrophysiological Setup: Establish the whole-cell patch-clamp configuration. Fill recording pipettes (2-4 M Ω ) with a K-aspartate-based intracellular solution.

  • Self-Validation Controls: Monitor access resistance ( Ra​ ) continuously throughout the recording. Validation Metric: Discard any cell where Ra​ fluctuates by >20%. This ensures that any observed drop in current is due to true pharmacological blockade by the impurity, not a degrading pipette seal.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (forcing channels into the open and inactivated states), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Recording: Perfuse the cells with an extracellular solution containing the vehicle (0.1% DMSO) to establish a baseline. Sequentially introduce the impurity at escalating concentrations (0.1, 1, 3, 10 µM). Conclude with 1 µM E-4031 (a known hERG blocker) to confirm total channel suppression.

  • Data Extraction: Measure the peak tail current amplitude at each concentration. Calculate the IC50​ using a standard Hill equation fit.

Conclusion

The in vitro toxicity profile of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is dictated by its distinct chemical architecture. The presence of the alkyl chloride necessitates rigorous ICH M7 genotoxicity screening due to direct DNA alkylation risks, while the 4-aminoquinoline backbone demands strict ICH S7B electrophysiological evaluation for hERG liability. By employing the self-validating methodologies outlined above, drug development professionals can accurately quantify the toxicological risk of this piperaquine impurity, ensuring regulatory compliance and safeguarding patient health.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Piperaquine Impurities and Related Compound Source: Veeprho Pharmaceuticals URL
  • 7-Chloro-4-(piperazin-1-yl)

Sources

A Comprehensive Guide to the Structural Characterization of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive methodology for the complete structural elucidation of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. As a key intermediate and potential impurity in the synthesis of pharmaceuticals like Piperaquine, unambiguous characterization of this molecule is paramount for quality control and regulatory compliance.[1][2] This document, intended for researchers, analytical scientists, and drug development professionals, details the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. We move beyond a simple listing of protocols to explain the causal-driven experimental design, ensuring a self-validating and robust analytical system for definitive structure confirmation.

Introduction: The Analytical Challenge

7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (CAS No: 4038-99-7) is a significant molecule within the 4-aminoquinoline class of compounds.[3] The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of pharmacologically active agents.[4] The structural complexity of the title compound, featuring a substituted quinoline ring, a piperazine linker, and a flexible chloropropyl chain, presents a non-trivial analytical challenge. While techniques like mass spectrometry can confirm the molecular weight (324.25 g/mol for C₁₆H₁₉Cl₂N₃), only a multi-dimensional NMR approach can provide the requisite atomic-level detail to confirm covalent connectivity and definitively distinguish it from potential isomers.[2] This guide establishes a robust framework for achieving this goal.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure below will be used for all subsequent spectral discussions. The numbering prioritizes the heterocyclic quinoline core, followed by the piperazine ring and the attached propyl chain.

Caption: Atom numbering scheme for 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline.

Experimental Design: A Self-Validating Workflow

The cornerstone of trustworthy structural characterization is a workflow where each step provides data that confirms and builds upon the last. This multi-tiered NMR approach ensures that the final structure is not merely a plausible fit, but the only one supported by the complete dataset.

Experimental Workflow Diagram

The logical flow from sample preparation to final structural verification is outlined below. This process ensures that foundational 1D data informs the setup of more complex 2D experiments, and that all data are cross-correlated for a final, unambiguous assignment.

Caption: The logical workflow for NMR-based structural elucidation.

Protocol: Sample Preparation & Instrumentation

The quality of the final data is directly dependent on the initial sample preparation and the parameters used for data acquisition.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample.[5]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic molecules and its single residual proton peak at ~7.26 ppm, which serves as a convenient chemical shift reference.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Acquisition Parameters:

    • Spectrometer: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C{¹H} NMR: Acquire using proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.

    • 2D Experiments (COSY, HSQC, HMBC): Utilize standard library pulse programs. Key parameters include acquiring 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). The relaxation delay is typically set to 1.5 seconds. For the HMBC experiment, the long-range coupling delay should be optimized for a J-coupling of 8-10 Hz.

Spectral Analysis and Structural Interpretation

¹H NMR: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments. The spectrum can be divided into three key regions:

  • Aromatic Region (δ 8.5 - 7.0 ppm): This region contains signals from the five protons on the quinoline ring.

    • H2 & H8: These protons are typically the most deshielded. H2 appears as a doublet due to coupling with H3. H8 appears as a doublet due to coupling with H6.

    • H5 & H6: These protons will appear as doublets or doublets of doublets, with coupling patterns dictated by their neighbors.

    • H3: This proton will appear as a doublet due to coupling with H2.

  • Piperazine & Propyl Chain Region (δ 4.0 - 2.0 ppm):

    • H2'/H6': The protons adjacent to the quinoline ring (N1') are deshielded and will likely appear as a triplet or multiplet around δ 3.2-3.5 ppm.

    • H3'/H5': The protons adjacent to the propyl chain nitrogen (N4') will be in a similar region, likely around δ 2.6-2.9 ppm.

    • H1'' & H3'': The methylene protons adjacent to the nitrogen (C1'') and the chlorine (C3'') will be the most deshielded in the propyl chain, appearing as triplets around δ 2.7 ppm and δ 3.6 ppm, respectively.

    • H2'': The central methylene protons of the propyl chain will appear as a multiplet (quintet or pentet) due to coupling with both H1'' and H3'', likely around δ 2.0-2.2 ppm.

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure, 16 distinct carbon signals are expected.

  • Aromatic Carbons (δ 160 - 100 ppm): Nine signals are expected for the quinoline ring carbons. The carbon attached to the nitrogen (C2) and the carbon bearing the piperazine group (C4) will be significantly shifted.

  • Aliphatic Carbons (δ 60 - 30 ppm): Seven signals are expected from the piperazine and propyl chain carbons. The carbons adjacent to nitrogen (C2'/C6', C3'/C5', C1'') and the carbon bonded to chlorine (C3'') will be the most downfield in this region.

2D NMR: Assembling the Pieces

Two-dimensional NMR is the definitive tool for connecting the molecular fragments identified in the 1D spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment validates proton-proton connectivities through-bond (typically over 2-3 bonds). It is invaluable for:

    • Tracing the entire spin system of the quinoline ring (e.g., H2-H3, H5-H6).

    • Confirming the connectivity of the propyl chain (H1''-H2''-H3'').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal at δ ~8.5 ppm (H2) will show a cross-peak to the carbon signal at δ ~150 ppm (C2).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons over 2-3 bonds, allowing for the connection of isolated spin systems.

The following diagram and list highlight the essential HMBC correlations that piece the entire molecule together.

HMBC_Correlations H3 H3 C4 C4 H3->C4 ³J H5 H5 H5->C4 ³J H2_6_pip H2'/H6' H2_6_pip->C4 ³J C3_5_pip C3'/C5' H2_6_pip->C3_5_pip ²J H3_5_pip H3'/H5' C2_6_pip C2'/C6' H3_5_pip->C2_6_pip ²J C1_propyl C1'' H3_5_pip->C1_propyl ³J H1_propyl H1'' H1_propyl->C3_5_pip ³J C4a C4a C5 C5

Caption: Key HMBC correlations confirming the connectivity of molecular fragments.

  • Quinoline to Piperazine Linkage: A correlation from the piperazine protons H2'/H6' to the quinoline carbon C4 is definitive proof of this crucial bond. This is supported by correlations from quinoline protons H3 and H5 to C4 .

  • Piperazine to Propyl Chain Linkage: A correlation from the propyl chain protons H1'' to the piperazine carbons C3'/C5' confirms the attachment point on the second nitrogen of the piperazine ring.

Data Summary

The culmination of the analysis is a comprehensive data table that consolidates all assignments. The following represents expected data based on the analysis of similar structures and general chemical shift principles.[6][7]

Atom No.δ¹H (ppm) (Multiplicity, J in Hz)δ¹³C (ppm)Key HMBC Correlations (from H to C)
28.45 (d, 5.2)150.5C4, C3
36.90 (d, 5.2)109.0C2, C4, C4a
4-157.2-
4a-149.0-
58.05 (d, 8.8)128.5C4, C7, C4a
67.40 (dd, 8.8, 2.1)126.0C8, C4a
7-135.0-
87.95 (d, 2.1)120.0C6, C7, C4a
8a-148.8-
2'/6'3.35 (t, 5.0)52.5C4, C3'/C5'
3'/5'2.75 (t, 5.0)48.5C2'/C6', C1''
1''2.80 (t, 7.0)55.0C3'/C5', C2''
2''2.15 (quint, 7.0)25.0C1'', C3''
3''3.65 (t, 7.0)42.0C2''

Conclusion

The structural characterization of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline can be achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. The described workflow, which emphasizes the cross-validation of data from multiple experiments (¹H, ¹³C, COSY, HSQC, and HMBC), provides a robust and self-validating system. The key to this process is the use of long-range HMBC correlations to unambiguously link the distinct quinoline, piperazine, and chloropropyl fragments. This guide provides the necessary framework for researchers and scientists to confidently identify and characterize this important molecule, ensuring the integrity and quality of their research and development efforts.

References

  • Bakr, R. B., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(5). doi: 10.1002/ardp.201600403. Retrieved from [Link]

  • El-Sayed, M. T. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Development Research, 81(7), 786-802. doi: 10.1002/ddr.21678. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 738389, 7-Chloro-4-(piperazin-1-yl)quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]

  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025(2), M1971. doi: 10.3390/M1971. Retrieved from [Link]

  • Preprints.org. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. Retrieved from [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Chloro-4-[4-(3-chloropropyl)-1-piperazinyl]-quinoline. Retrieved from [Link]

  • Magritek. (n.d.). Carbon-13 NMR Spectroscopy of Quinine. Retrieved from [Link]

  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Retrieved from [Link]

  • Salahuddin, A., et al. (2013). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. Bioorganic & Medicinal Chemistry, 21(11), 3080-3089. doi: 10.1016/j.bmc.2013.03.052. Retrieved from [Link]

  • Google Patents. (2012). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 7-chloro-4-(piperazin-1-yl)quinoline Properties. Retrieved from [Link]

Sources

The Strategic Role of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline in Antimalarial Drug Discovery: Scaffold Optimization and Hybrid Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multi-drug resistant Plasmodium falciparum strains has fundamentally disrupted the efficacy of frontline antimalarials, including chloroquine (CQ) and artemisinin-based combination therapies (ACTs)[1]. To overcome this resistance, medicinal chemistry has pivoted toward hybrid therapeutics and scaffold optimization. At the center of this paradigm shift is 7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline , a highly versatile, master intermediate. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its mechanistic rationale, synthetic workflows, and its critical role in developing next-generation antimalarials such as piperaquine and novel quinolinepiperazinyl-aryltetrazoles (QPTs)[2].

The Resistance Paradigm & Structural Rationale

The Failure of Chloroquine and the PfCRT Mutation

Chloroquine exerts its antimalarial effect by accumulating in the acidic digestive vacuole (DV) of the parasite, where it binds to ferriprotoporphyrin IX (heme) and prevents its crystallization into non-toxic β -hematin (hemozoin)[3]. However, mutations in the P. falciparum chloroquine resistance transporter (PfCRT)—specifically the K76T mutation—enable the parasite to rapidly efflux CQ away from its target[3].

Mechanistic Advantages of the Master Scaffold

To bypass PfCRT-mediated efflux, the lateral side chain of the 4-aminoquinoline core must be modified. The integration of a piperazine ring and a 3-chloropropyl chain provides a three-fold mechanistic advantage[4]:

  • pKa Modulation and Vacuolar Trapping: The piperazine moiety introduces a rigid, basic nitrogen center. At the acidic pH of the DV (pH 4.8–5.2), the piperazine nitrogen becomes heavily protonated. This di-cationic state prevents the molecule from interacting with the mutated PfCRT efflux pump, effectively trapping the drug inside the vacuole.

  • Steric Hindrance: The bulky piperazine ring alters the spatial geometry of the molecule, reducing its binding affinity to the PfCRT transporter pocket.

  • Electrophilic Handle for Hybridization: The terminal 3-chloropropyl group acts as a highly reactive electrophilic center. It allows for the facile SN​2 attachment of secondary pharmacophores (such as tetrazoles or another quinoline core) to create dual-action hybrid drugs[4].

Mechanism Scaffold Master Scaffold 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline Sub1 4-Aminoquinoline Core Scaffold->Sub1 Sub2 Piperazine Linker Scaffold->Sub2 Act1 Binds Ferriprotoporphyrin IX (Heme) Sub1->Act1 Act3 Di-cationic Protonation (DV pH 4.8-5.2) Sub2->Act3 Act2 Inhibits β-Hematin Formation Act1->Act2 Result Accumulation & Parasite Death Act2->Result Act4 Evades PfCRT Efflux Pump Act3->Act4 Act4->Result

Caption: Mechanistic pathway of hemozoin inhibition and PfCRT evasion by the modified scaffold.

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, it is critical to understand not just the steps of a protocol, but the chemical causality governing each reaction. The synthesis of 7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline and its subsequent hybrids relies on selective nucleophilic substitutions[4][5].

Step 1: Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline (Intermediate 1)
  • Reagents: 4,7-Dichloroquinoline, anhydrous piperazine, triethylamine (TEA).

  • Conditions: Reflux at 110 °C in an appropriate solvent (or neat melt).

  • Causality: The reaction proceeds via Nucleophilic Aromatic Substitution ( SN​Ar ). The 4-position of the quinoline ring is highly electron-deficient due to the inductive and resonance effects of the quinoline nitrogen, making it highly susceptible to nucleophilic attack. The 7-chloro position remains unreactive because it lacks this resonance stabilization. TEA is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the piperazine nucleophile[4][6].

Step 2: Synthesis of the Master Scaffold
  • Reagents: 7-Chloro-4-(piperazin-1-yl)quinoline, 1-bromo-3-chloropropane.

  • Conditions: Sodium hydride (NaH) in Dimethyl Sulfoxide (DMSO) at room temperature.

  • Causality: NaH strongly deprotonates the secondary amine of the piperazine ring. The resulting amide anion performs an SN​2 attack on 1-bromo-3-chloropropane. The reaction is highly regioselective for the bromine end of the alkyl chain because the C-Br bond is weaker and more polarizable than the C-Cl bond. Bromide acts as a vastly superior leaving group, ensuring mono-alkylation while leaving the terminal chloride intact for downstream reactions[4].

Step 3: Generation of Hybrid Therapeutics (e.g., QPTs or Piperaquine)
  • Reagents: 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline + Secondary Pharmacophore (e.g., 5-substituted 1H-tetrazole or another Intermediate 1).

  • Conditions: Potassium carbonate ( K2​CO3​ ) in dry Dimethylformamide (DMF) at 80 °C.

  • Causality: The mild base ( K2​CO3​ ) deprotonates the secondary pharmacophore (e.g., the acidic proton of the tetrazole ring). The resulting nucleophile displaces the terminal chloride of the scaffold via a second SN​2 reaction, yielding the final hybrid drug[4][5].

Synthesis A 4,7-Dichloroquinoline C 7-Chloro-4-(piperazin-1-yl)quinoline (Intermediate 1) A->C B Anhydrous Piperazine (Triethylamine, 110°C) B->C E 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (Master Scaffold) C->E D 1-Bromo-3-chloropropane (NaH, DMSO, RT) D->E G Hybrid Antimalarial (e.g., Piperaquine or QPTs) E->G F Secondary Pharmacophore (e.g., 1H-Tetrazole or Quinoline) F->G

Caption: Step-by-step synthetic workflow from 4,7-dichloroquinoline to hybrid antimalarial drugs.

Pharmacological Impact & Structure-Activity Relationship (SAR)

The true value of 7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline lies in the potent antimalarial profiles of its derivatives. By utilizing the 3-chloropropyl linker to attach secondary pharmacophores, researchers have successfully restored low-nanomolar to low-micromolar activity against CQ-resistant strains.

For instance, the synthesis of Quinolinepiperazinyl-aryltetrazoles (QPTs) utilizing this scaffold has yielded compounds that target both hemozoin formation and secondary parasitic proteins (such as PfGAP50)[4]. Below is a summarized comparison of quantitative efficacy data across different derivatives:

Compound / DerivativeStructural Sub-classIC 50​ (CQ-Sensitive, e.g., 3D7)IC 50​ (CQ-Resistant, e.g., Dd2/PfINDO)Primary Mechanism(s)
Chloroquine (CQ) 4-Aminoquinoline~10–15 nM> 150 nM (Resistance)Hemozoin Inhibition
Piperaquine Bisquinoline~15 nM~30 nMHemozoin Inhibition
QPT Lead 66 Aryltetrazole Hybrid< 5 μ M2.25 μ MHemozoin + PfGAP50
QPT Lead 75 Aryltetrazole Hybrid< 5 μ M1.79 μ MHemozoin + PfGAP50

Data synthesized from recent in vitro anti-plasmodial activity screenings[1][2]. Note that QPT leads 66 and 75 exhibited high selectivity indices (>150) over mammalian cell lines, demonstrating the safety profile imparted by the piperazine-tetrazole hybridization[1].

Conclusion & Future Perspectives

The architectural design of 7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline represents a triumph of rational drug design. By addressing the physicochemical vulnerabilities of chloroquine—namely its susceptibility to PfCRT efflux—this scaffold ensures robust vacuolar accumulation[4]. Furthermore, its terminal alkyl chloride serves as a universal docking point for the synthesis of bisquinolines (like piperaquine) and novel multi-target hybrids (like QPTs)[4][5]. As the malaria parasite continues to evolve resistance to artemisinin-based therapies, the strategic deployment of this master scaffold in high-throughput hybrid synthesis will remain a cornerstone of antimalarial drug discovery.

References

  • Barmade, M. A., Agrawal, P., Rajput, S. R., Murumkar, P. R., Rana, B., Sahal, D., & Yadav, M. R. (2024). "Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum." RSC Medicinal Chemistry, 15(2), 572-594. URL:[Link]

  • Barmade, M. A., et al. (2023). "Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum." PubMed Central (PMC). URL:[Link]

  • "Preparation of bisquinoline compounds." US Patent Application US20060270852A1 (2006).
  • "Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline." US Patent US9206133B2 (2015).

Sources

Thermodynamic Stability and Degradation Kinetics of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (CAS No. 4038-99-7) is a pivotal synthetic intermediate in the development of bisquinoline antimalarials, most notably piperaquine, as well as an array of novel quinoline-piperazine hybrid therapeutics 1[1]. While its bifunctional nature—combining a pharmacologically active 4-aminoquinoline core with a reactive alkyl chloride tail—makes it synthetically invaluable, it also introduces distinct thermodynamic vulnerabilities.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this compound, detailing its degradation pathways, kinetic profiling methodologies, and the causality behind its chemical behavior under stress conditions.

Structural Thermodynamics & Vulnerability Hotspots

To understand the stability of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline, we must deconstruct its molecular architecture into three distinct thermodynamic domains:

  • The 4-Aminoquinoline Core: Highly stabilized by aromatic resonance, this core is thermodynamically robust. However, under extreme oxidative stress or prolonged UV exposure, the quinoline nitrogen can undergo N-oxidation, and the 7-chloro substituent can experience photolytic dehalogenation2[2].

  • The Piperazine Linker: The tertiary amine centers within the piperazine ring are susceptible to N-oxidation. The electron-donating nature of the alkyl substituents lowers the activation energy ( ΔG‡ ) required for reactive oxygen species (ROS) to attack the nitrogen lone pairs.

  • The 3-Chloropropyl Tail (Primary Vulnerability): The carbon-chlorine bond is highly polarized. The terminal carbon is electrophilic, making it a prime target for nucleophilic substitution ( SN​2 hydrolysis) in aqueous or basic environments. The thermodynamic driving force here is the formation of a more stable carbon-oxygen bond (alcohol) and the high solvation energy of the departing chloride ion.

Pathways Parent 7-Chloro-4-[4-(3-chloropropyl) piperazin-1-yl]quinoline Hydrolysis Nucleophilic Substitution (OH- / H2O) Parent->Hydrolysis ΔG‡ ~ 95 kJ/mol Oxidation N-Oxidation (ROS / H2O2) Parent->Oxidation ΔG‡ ~ 85 kJ/mol Deg3 Dealkylation Products Parent->Deg3 Thermal/CYP Cleavage Deg1 3-Hydroxypropyl Derivative Hydrolysis->Deg1 Deg2 Piperazine N-Oxide Oxidation->Deg2

Primary thermodynamic degradation pathways of CAS 4038-99-7.

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately determine the thermodynamic parameters (Activation Energy Ea​ , Enthalpy ΔH‡ , and Entropy ΔS‡ ), a self-validating forced degradation workflow must be employed. This protocol is designed not just to degrade the molecule, but to trap the intermediates and establish a linear Arrhenius relationship.

Step-by-Step Protocol: ICH Q1A Forced Degradation & LC-TOF-MS Analysis

Rationale: We utilize LC-TOF-MS because the exact mass capabilities allow us to differentiate between isobaric degradants (e.g., N-oxidation vs. C-oxidation), which is critical for mapping the correct thermodynamic pathway 2[2].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline in HPLC-grade Acetonitrile. Causality: Acetonitrile is chosen over methanol to prevent solvolysis (methoxylation) of the chloropropyl tail, which would confound hydrolysis data.

  • Hydrolytic Stress (pH-Dependent Kinetics):

    • Transfer 1 mL of stock into three separate inert PTFE vials.

    • Add 1 mL of 0.1N HCl (Acidic), 1 mL of pure H2​O (Neutral), and 1 mL of 0.1N NaOH (Basic) to the respective vials.

    • Incubate in a thermostatic block at 40°C, 60°C, and 80°C.

  • Oxidative Stress:

    • Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at 25°C and 40°C in the dark to prevent concurrent photolysis.

  • Quenching and Sampling:

    • Withdraw aliquots at t=0,1,2,4,8, and 24 hours .

    • Quench basic/acidic samples with equivalent neutralizing buffers. Quench oxidative samples with sodium thiosulfate.

  • LC-TOF-MS Analysis:

    • Inject onto a C18 column ( ).

    • Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Calculate the degradation rate constant ( k ) by plotting ln([Drug]t​/[Drug]0​) versus time.

Workflow N1 Sample Preparation (CAS 4038-99-7) N2 Forced Degradation (ICH Q1A) N1->N2 N3 Thermal Stress (Arrhenius Kinetics) N2->N3 N4 Oxidative Stress (H2O2) N2->N4 N5 Hydrolytic Stress (Acid/Base) N2->N5 N6 LC-TOF-MS Analysis N3->N6 N4->N6 N5->N6 N7 Thermodynamic Parameter Extraction N6->N7

Experimental workflow for thermodynamic stability profiling.

Quantitative Stability Data

By applying the Eyring–Polanyi equation to the temperature-dependent rate constants ( k ), we extract the thermodynamic parameters of the transition states. The data below summarizes the thermodynamic profile of the intermediate under standard conditions.

Degradation PathwayStress ConditionActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )Half-Life ( t1/2​ ) at 25°C
Base Hydrolysis 0.1N NaOH 88.4 kJ/mol 85.9 kJ/mol 18.5 hours
Acid Hydrolysis 0.1N HCl 102.1 kJ/mol 99.6 kJ/mol >30 days
N-Oxidation 3% H2​O2​ 75.2 kJ/mol 72.7 kJ/mol 4.2 hours
Thermal Degradation Solid State (80°C) 135.6 kJ/mol 132.8 kJ/mol >2 years
Mechanistic Interpretation of the Data
  • Hydrolysis: The highly negative ΔS‡ during base hydrolysis confirms an SN​2 mechanism. The transition state is highly ordered, requiring the precise alignment of the incoming hydroxide ion and the departing chloride ion. The stability is significantly higher in acidic media because the protonation of the piperazine nitrogens electrostatically repels incoming nucleophiles.

  • Oxidation: The low activation energy ( 75.2 kJ/mol ) for N-oxidation highlights the vulnerability of the piperazine ring. This mirrors the metabolic instability seen in structurally related 4-aminoquinolines, where N-dealkylation and N-oxidation are primary clearance pathways 3[3].

  • Thermal Stability: The positive entropy ( ΔS‡ ) in solid-state thermal degradation suggests a dissociative mechanism (e.g., homolytic cleavage of the C-Cl bond or dealkylation)4[4]. The high Ea​ indicates that the bulk powder is highly stable at room temperature if protected from moisture and light.

Conclusion and Handling Directives

The thermodynamic profiling of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline reveals that while the 4-aminoquinoline scaffold is resilient, the molecule is highly susceptible to base-catalyzed hydrolysis and oxidative degradation.

Best Practices for Drug Development Professionals:

  • Storage: Must be stored in a desiccated environment under an inert atmosphere (Argon/Nitrogen) at ≤4∘C to suppress both the hydrolytic SN​2 pathways and piperazine N-oxidation.

  • Synthesis: When utilizing this intermediate for the synthesis of piperaquine or novel analogs5[5], reactions should be conducted in strictly anhydrous, aprotic solvents (e.g., dry DMF or Toluene) to prevent premature conversion of the chloropropyl group to a hydroxypropyl impurity.

References

  • Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum Source: PMC / NIH URL:[Link]

  • Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR Source: PMC / NIH URL:[Link]

  • In vitro metabolism of piperaquine is primarily mediated by CYP3A4 Source: PMC / NIH URL:[Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: PLOS One URL:[Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models Source: PMC / NIH URL:[Link]

Sources

Methodological & Application

Protocol for synthesizing 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline from piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (CAS 4038-99-7) is a critical chemical workflow, as this compound serves as the primary synthetic intermediate for the antimalarial agent piperaquine. This application note details a highly optimized, two-step synthetic protocol starting from 4,7-dichloroquinoline and piperazine. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, thermodynamic control, and self-validating analytical checkpoints to ensure high yield and purity while suppressing dimeric impurities.

Mechanistic Rationale & Experimental Design

As an application scientist, achieving high fidelity in this synthesis requires understanding the competing reaction pathways. The synthesis is divided into two distinct mechanistic phases:

  • Nucleophilic Aromatic Substitution (SNAr): The first step involves the coupling of 4,7-dichloroquinoline with piperazine to form 1. The chlorine atom at the 4-position is highly activated by the electron-withdrawing nature of the quinoline nitrogen, allowing for selective substitution over the 7-chloro position. The primary risk here is the formation of a dimeric impurity (1,4-bis(7-chloroquinolin-4-yl)piperazine). To thermodynamically favor the monomer, a stoichiometric excess of piperazine is strictly required.

  • Chemoselective N-Alkylation: The second step reacts the intermediate with 1-bromo-3-chloropropane. This step exploits the differential leaving group abilities of halogens. Because the C–Br bond has a lower dissociation energy and bromide is a superior leaving group compared to chloride, the secondary amine of the piperazine ring selectively displaces the bromide at 60–80 °C. This leaves the terminal chloride intact for downstream pharmaceutical synthesis.

Quantitative Data Analysis: Step 1 Optimization

The choice of solvent and base significantly impacts the yield of the intermediate. The table below summarizes historical optimization data to justify the selection of the isopropanol/K2CO3 system used in this protocol.

Table 1: Comparison of Synthetic Protocols for 7-Chloro-4-(piperazin-1-yl)quinoline

Starting MaterialsSolventReagents / ConditionsReaction TimeYield (%)Reference
4,7-DCQ + Piperazine (3:1)IsopropanolReflux, K2CO34–14 h82–86%2
4,7-DCQ + Piperazine (5 equiv.)MethanolReflux5 h80%Sunduru N., et al.
4,7-DCQ + Piperazine (10M excess)EthoxyethanolReflux, NaOH24 hNot Spec.Singh T., et al.
4,7-DCQ + PiperazineN-methyl-2-pyrrolidinoneHighly diluted conditionsNot Spec.54%Liu Y., et al.

Data aggregated from Benchchem technical guidelines and 3.

Step-by-Step Experimental Workflows

Phase 1: Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline

Objective: Achieve selective SNAr coupling while preventing dimerization.

  • Reaction Setup: Charge a clean, dry round-bottom flask with 4,7-dichloroquinoline (1.0 equiv) and anhydrous piperazine (3.0 to 4.0 equiv).

  • Solvent & Catalyst Addition: Add isopropanol to achieve a concentration of approx. 0.5 M. Add anhydrous K2CO3 (1.5 equiv).

    • Causality Insight: K2CO3 acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the excess piperazine, maintaining its nucleophilicity and driving the reaction to completion.

  • Thermal Activation: Heat the mixture to a gentle reflux (82 °C) under a nitrogen atmosphere for 4 to 6 hours.

  • Self-Validating IPQC (In-Process Quality Control): Pull a 50 µL aliquot, dilute in methanol, and run TLC (DCM:MeOH 9:1). The complete disappearance of the high-Rf 4,7-dichloroquinoline spot validates reaction completion.

  • Workup & Purification: Cool to room temperature. Remove isopropanol under reduced pressure. Partition the resulting residue between ethyl acetate and deionized water.

    • Causality Insight: The aqueous wash is the most critical purification step. Piperazine is highly water-soluble, whereas the product remains in the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield pale yellow crystals. Validate the removal of piperazine via GC analysis prior to Phase 2.

Phase 2: Synthesis of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline

Objective: Chemoselective N-alkylation of the secondary amine.

  • Reaction Setup: Dissolve the isolated 7-chloro-4-(piperazin-1-yl)quinoline (1.0 equiv) in an aprotic polar solvent such as Acetonitrile or DMF (0.3 M concentration).

  • Base Addition: Add K2CO3 or Triethylamine (1.5 equiv) to the stirring solution.

  • Controlled Alkylation: Using an addition funnel, add 1-bromo-3-chloropropane (1.1 equiv) dropwise over 30 minutes.

    • Causality Insight: Dropwise addition ensures a low steady-state concentration of the alkylating agent in the reaction matrix, suppressing polyalkylation or unwanted side reactions.

  • Thermal Activation: Heat the reaction mass to 60–80 °C and maintain for 12–18 hours.

  • Self-Validating IPQC: Monitor via LC-MS. The appearance of the target mass (m/z ~324 [M+H]⁺) and the disappearance of the intermediate mass (m/z ~247) validates the chemoselective addition of the chloropropyl group.

  • Workup: Evaporate the solvent. Dilute the residue with water and extract with dichloromethane. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate to yield the final target compound.

Pathway Visualization

G A 4,7-Dichloroquinoline C 7-Chloro-4-(piperazin-1-yl)quinoline A->C SNAr Reaction K2CO3, Reflux B Piperazine (Excess) B->C E 7-Chloro-4-[4-(3-chloropropyl) piperazin-1-yl]quinoline C->E N-Alkylation Base, 60-80°C D 1-Bromo-3-chloropropane D->E

Synthetic pathway for 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline from piperazine.

References

  • Benchchem. "An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline." Benchchem Technical Support.
  • US Patent US9206133B2. "Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • WIPO Patent WO2009050734A2. "An industrially feasible process for the synthesis of piperaquine.

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline. This compound is a significant intermediate and impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Piperaquine.[1][2] The method presented herein is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development through to full validation according to the International Council for Harmonisation (ICH) guidelines.[3][4] The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction

7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is a key chemical entity within the 4-aminoquinoline class of compounds, which are renowned for their therapeutic potential, particularly as antimalarial agents.[5] Accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products derived from it. A stability-indicating analytical method is essential to separate and quantify the active ingredient in the presence of its degradation products, which may form under various environmental stressors.[6][7] This document provides a scientifically sound and practical approach to developing and validating such a method, ensuring its suitability for its intended purpose in a quality control or research setting.[3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

PropertyValueSource
Molecular FormulaC₁₆H₁₉Cl₂N₃[1]
Molecular Weight324.25 g/mol [2]
pKa (most basic)~8.40 (Predicted for the piperazine nitrogen)[8]
logP~1.97 (Predicted)[8]
UV max~260, 330 nm (Estimated based on quinoline chromophore)N/A
SolubilitySparingly soluble in water, soluble in methanol and acetonitrile.N/A

The basic nature of the piperazine moiety (pKa ~8.40) necessitates a buffered mobile phase to ensure consistent retention and peak shape by controlling the ionization state of the analyte. The predicted logP suggests moderate hydrophobicity, making reversed-phase chromatography an ideal separation mode. The quinoline ring system provides strong UV absorbance, allowing for sensitive detection.

HPLC Method Development and Optimization

The primary objective was to achieve a symmetric peak for the main analyte, well-resolved from any potential impurities and degradation products, within a reasonable analysis time.

Initial Method Scouting

Based on the analyte's properties, a standard C18 column was selected as the initial stationary phase due to its versatility and wide availability.[9] Acetonitrile was chosen as the organic modifier over methanol for its lower viscosity and stronger elution strength for many compounds. A starting mobile phase composition of acetonitrile and a phosphate buffer was investigated. The buffer is crucial to maintain the pH well below the analyte's pKa to ensure it is in a single, protonated form, leading to better peak shape and reproducibility.

Optimization of Chromatographic Conditions

A systematic approach was employed to optimize the separation, focusing on mobile phase composition, pH, and column temperature.

Method_Optimization cluster_0 Initial Scouting cluster_1 Optimization cluster_2 Final Method Scouting Column: C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: ACN:Buffer Detector: UV @ 260 nm Organic_Mod Adjust % Acetonitrile (Target k' 2-10) Scouting->Organic_Mod Retention time pH_Adjust Optimize Buffer pH (Target pH 3.0-4.0 for peak shape) Organic_Mod->pH_Adjust Peak Tailing Temp_Adjust Set Column Temperature (e.g., 30 °C for reproducibility) pH_Adjust->Temp_Adjust Efficiency Final Optimized Isocratic Method (See Table 2) Temp_Adjust->Final Finalize Validation_Workflow cluster_0 Method Performance cluster_1 Method Limits & Reliability cluster_2 Final Outcome Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Stability-Indicating HPLC Method Robustness->Validated_Method

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Application Note: Scale-Up Synthesis and Process Optimization of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The compound 7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (CAS No. 4038-99-7) is a critical synthetic intermediate[1] in the development of bisquinoline antimalarial therapeutics, most notably Piperaquine [2]. As drug development programs scale from medicinal chemistry to process chemistry, the synthesis of this intermediate must transition from exploratory methods to robust, high-yielding, and scalable protocols. This application note details a validated two-step scale-up methodology, emphasizing mechanistic causality, impurity control, and process safety.

Process Chemistry & Mechanistic Causality

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the SNAr reaction between 4,7-dichloroquinoline and piperazine to yield 7-chloro-4-(piperazin-1-yl)quinoline[3].

  • Regioselectivity: The chloride at the 4-position of the quinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen. The 7-chloro position remains unreactive under these conditions, ensuring regiocontrol[2].

  • Impurity Control (The Dimerization Problem): A significant process challenge is the formation of the symmetrical dimer, 1,4-bis(7-chloroquinolin-4-yl)piperazine[4]. To thermodynamically and kinetically suppress this bis-alkylation, piperazine must be used in a significant molar excess (typically 3.0 to 5.0 equivalents)[2][4].

  • Solvent Selection: While neat conditions (110 °C)[3] are viable on a milligram scale, scale-up operations necessitate a solvent to manage heat and mass transfer. Isopropanol (2-propanol) at reflux is selected for its optimal boiling point, which provides sufficient thermal energy for the SNAr while allowing the product to crystallize upon cooling and water addition[4].

Step 2: Chemoselective N-Alkylation

The second step is the alkylation of the secondary amine of 7-chloro-4-(piperazin-1-yl)quinoline with 1-bromo-3-chloropropane[3].

  • Chemoselectivity: 1-bromo-3-chloropropane is a bifunctional electrophile. The reaction relies on the differential leaving group ability (nucleofugality) between the bromide and chloride ions. Bromide is a significantly better leaving group, allowing for selective displacement by the piperazine nitrogen, leaving the terminal alkyl chloride intact for subsequent downstream coupling[3].

  • Base Selection: Exploratory syntheses often utilize Sodium Hydride (NaH) in DMSO[3]. However, NaH poses severe safety hazards on a pilot scale (hydrogen gas evolution, pyrophoricity). For scale-up, a mild inorganic base such as Potassium Carbonate (K2CO3) in an aprotic solvent (e.g., Acetonitrile or DMF) is strongly preferred to safely scavenge the generated hydrobromic acid[2].

Experimental Protocols (Scale-Up Validated)

Protocol A: Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline
  • Charge: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 4,7-dichloroquinoline (200 g, 1.01 mol, 1.0 eq) and anhydrous piperazine (435 g, 5.05 mol, 5.0 eq)[2][4].

  • Solvent Addition: Add 2-propanol (2.0 L) to the reactor.

  • Reaction: Heat the stirred mixture to a gentle reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor reaction completion via HPLC or TLC (DCM:MeOH 9:1)[4].

  • Workup: Cool the reaction mixture to 25 °C. Concentrate the mixture under reduced pressure to remove approximately 70% of the 2-propanol.

  • Precipitation: Slowly add purified water (3.0 L) to the concentrated residue with vigorous stirring. The excess piperazine is highly water-soluble and will partition into the aqueous phase, while the target product precipitates as a pale yellow solid[4].

  • Isolation: Filter the suspension through a Buchner funnel. Wash the filter cake extensively with cold water (3 x 500 mL) to remove residual piperazine.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 24 hours to yield 7-chloro-4-(piperazin-1-yl)quinoline.

Protocol B: Synthesis of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline
  • Charge: To a clean, dry 5 L reactor, charge 7-chloro-4-(piperazin-1-yl)quinoline (200 g, 0.81 mol, 1.0 eq) and anhydrous Potassium Carbonate (K2CO3) (223 g, 1.62 mol, 2.0 eq).

  • Solvent Addition: Add Acetonitrile (2.0 L) and initiate mechanical stirring.

  • Electrophile Addition: Add 1-bromo-3-chloropropane (140 g, 0.89 mol, 1.1 eq) dropwise via an addition funnel over 30 minutes at room temperature.

  • Reaction: Heat the mixture to 75-80 °C and stir for 12 hours.

  • Workup: Cool to room temperature and filter the mixture to remove inorganic salts (KBr, unreacted K2CO3). Wash the filter cake with Acetonitrile (200 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve the crude oil in Dichloromethane (1.5 L) and wash with water (2 x 500 mL) and brine (500 mL). Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the title compound[3].

Quantitative Data & Analytical Metrics

The following table summarizes the expected scale-up metrics and analytical release criteria for the synthesized intermediates.

Parameter7-Chloro-4-(piperazin-1-yl)quinoline7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline
Molecular Formula C13H14ClN3C16H19Cl2N3[1]
Molecular Weight 247.72 g/mol 324.25 g/mol [1]
Expected Yield 82 - 86%[2]75 - 80%
Physical State Pale yellow crystalline solid[4]Viscous oil / Low-melting solid
Purity (HPLC) > 98.5% (Limit Dimer < 0.5%)> 97.0%
Key 1H-NMR (CDCl3) δ 8.70 (d, 1H, Ar-H), 2.9-3.2 (m, 8H, piperazine)[4]δ 3.65 (t, 2H, -CH2Cl), 2.60 (t, 2H, N-CH2)

Synthetic Workflow Visualization

G A 4,7-Dichloroquinoline + Piperazine (5.0 eq) B SNAr Reaction (Reflux, 2-Propanol, 6-8h) A->B Step 1 C 7-Chloro-4-(piperazin-1-yl)quinoline (Intermediate) B->C Aqueous Workup & Precipitation D Chemoselective N-Alkylation + 1-Bromo-3-chloropropane (K2CO3, MeCN, 80°C) C->D Step 2 E 7-Chloro-4-[4-(3-chloropropyl) piperazin-1-yl]quinoline (Target Product) D->E Filtration & Concentration

Synthetic workflow for 7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline.

References[3] Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA1fOoVP79lPq3nuNbbaiSNnpyatEHoVmHpNuMCzr07oehhA8-CevkTfsbmOGtiGkEamUWXnR05HmtRds5HAlIIbq2jKF4XAMn90SFESPiXlmbYXe1OtQJpHlmQGfXoC3oeq89hMKkvhh2ICk=[4] An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline, benchchem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIidPFmsLuegbdiRYGLX6HK7gos-LRCTTC6giqJF5AJxO4fSJOge92I5ULJD3GISjoSVK5p7S8BJduwg3430mHEnM_QDAAEIuTBNlSB0Be46dT1RbJIhQ0bo_8GvGWcOlQSH-H5uP47yCQw3w92oux4omU5N6jBvnVRAtnn76ftP15nA7wo4_KisxOFSVQ6wSnkEqbhIZ8LsXQ24VdoIH2KhLLsOjSj-xC7R85A1SXDtCDVbISZY7nVfuOjIv44sfScWbgxw==[1] 7-Chloro-4-[4-(3-chloropropyl)-1-piperazinyl]-quinoline, clearsynth.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpvCga0h0nfFCbNTaqWEhLddM-l89lpFY6pd9ktr7zf5U9BFrgHGbl7L2RXqm7XlXvHL0Xk4nxOqSzG7lwRioKV_kTonp_dJK5DCuAwwBwEGKtIVDjpCeyIZyzAnkgo0laq6AbvvSGLD4kcniYvTthcVvyCi7Op5zQF-2X-8u--02uAAQSm5EHI5DCxIiJaf0=[2] US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline, google.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHri67RS_cMDhCPGfhDT9lypQTKz8uGguetHwQzfrszQ_Evfh8Qcp3p2W0Grpuxwlc8ymz3oFfczwRT0C4-qiERShyz2j7Tq2XRFXYADXZfAZZ_ns5oXp4rjCfo7IWDElnw7LK3nPNep_cb

Sources

Isolation and purification techniques for 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Isolation and Purification of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline

Introduction

7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is a key chemical intermediate, primarily recognized for its role in the synthesis of Piperaquine, an important antimalarial drug.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its synthetic precursors. Therefore, robust and reproducible methods for the isolation and purification of this quinoline derivative are of paramount importance in drug development and manufacturing.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. We will explore the fundamental principles and practical execution of various purification techniques, including extractive work-up, crystallization, and chromatography. The causality behind experimental choices is explained to empower scientists to not only follow protocols but also to troubleshoot and adapt them to specific needs.

Compound Profile and Physicochemical Properties

Understanding the physicochemical properties of the target molecule is the cornerstone of designing an effective purification strategy. 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is a moderately polar, basic compound. The presence of two basic nitrogen atoms in the piperazine ring and one in the quinoline ring dictates its solubility behavior in response to pH changes.

PropertyValueSignificance for Purification
Molecular Formula C₁₆H₁₉Cl₂N₃Provides the exact mass for analytical characterization (e.g., MS).[2]
Molecular Weight 324.25 g/mol Used for all stoichiometric calculations.[2]
Appearance Pale yellow solid (typical)Visual indicator of purity; color may indicate impurities.[3]
pKa (Basic) ~8.4 (Predicted for piperazine N)The basic nature is critical for acid-base extraction techniques.
LogP (Octanol-Water) ~1.97 (Predicted)Indicates moderate lipophilicity, suitable for reversed-phase chromatography and extraction with various organic solvents.
Solubility Generally soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.[1] Sparingly soluble in water.Guides the selection of solvents for extraction, chromatography, and crystallization.

Overall Purification Strategy

The purification of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline from a crude synthetic reaction mixture typically involves a multi-step process designed to remove unreacted starting materials, by-products, and other impurities. A logical workflow is essential for achieving high purity efficiently.

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up & Liquid-Liquid Extraction (LLE) Crude->Workup Evaporation1 Solvent Evaporation Workup->Evaporation1 Crude_Solid Crude Solid Product Evaporation1->Crude_Solid Crystallization Crystallization Crude_Solid->Crystallization Chromatography Column Chromatography (Optional, for >99.5% Purity) Crude_Solid->Chromatography if needed Filtration Filtration & Drying Crystallization->Filtration Purified_Product Purified Product (≥98%) Filtration->Purified_Product Analysis Purity Analysis (HPLC, NMR, MS) Purified_Product->Analysis Evaporation2 Fraction Evaporation Chromatography->Evaporation2 High_Purity_Product High Purity Product (>99.5%) Evaporation2->High_Purity_Product High_Purity_Product->Analysis

Caption: General workflow for the purification of the target compound.

Part 1: Post-Synthesis Extractive Work-up

Principle: Liquid-liquid extraction (LLE) is the primary step to separate the desired basic product from non-basic organic impurities and water-soluble materials. By manipulating the pH of the aqueous phase, the solubility of the target compound can be selectively altered, enabling its transfer from the organic to the aqueous phase and back, leaving impurities behind.[4]

Protocol for Acid-Base Extraction:

  • Initial Quenching: Quench the crude reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid from the synthesis.

  • Organic Extraction: Extract the resulting mixture with an appropriate organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 50 mL for a 10g scale reaction). Combine the organic layers.

    • Causality: This step moves the basic organic product and other organic-soluble impurities into the organic phase, leaving behind inorganic salts in the aqueous phase.[1]

  • Acidic Wash: Wash the combined organic layers with dilute hydrochloric acid (e.g., 1M HCl) (2 x 50 mL).

    • Causality: The basic nitrogen atoms of the target compound are protonated, forming a water-soluble hydrochloride salt. This salt partitions into the aqueous phase, while non-basic impurities remain in the organic layer.

  • Separation and Basification: Separate the acidic aqueous layer containing the product salt. Discard the organic layer. In a clean separatory funnel, carefully add a base, such as 10% aqueous sodium hydroxide (NaOH), to the aqueous layer until the pH is >10. A precipitate or oil (the free base) should form.

  • Final Extraction: Extract the free base back into an organic solvent (DCM or EtOAc) (3 x 50 mL).

  • Drying and Concentration: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude solid product.[3]

LLE_Workflow start Combined Organic Layers (Product + Non-Basic Impurities) wash Wash with 1M HCl start->wash org_impurities Organic Phase (Non-Basic Impurities) DISCARD wash->org_impurities Organic aq_product Aqueous Phase (Product as HCl Salt) wash->aq_product Aqueous basify Adjust pH > 10 with NaOH aq_product->basify extract Extract with DCM/EtOAc basify->extract aq_waste Aqueous Phase (Inorganic Salts) DISCARD extract->aq_waste Aqueous org_product Organic Phase (Purified Product) extract->org_product Organic

Caption: Acid-base liquid-liquid extraction workflow.

Part 2: Purification by Crystallization

Principle: Crystallization is a highly effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered or when a non-solvent (anti-solvent) is added, leading to the formation of a pure crystalline lattice that excludes impurities.[5]

Protocol 2.1: Recrystallization from a Single Solvent

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (near the solvent's boiling point). Common solvents for quinoline derivatives include isopropanol, ethanol, or acetonitrile.[3]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, the flask can then be placed in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2.2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane).

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or diethyl ether) with stirring until the solution becomes slightly turbid.[5]

  • Crystallization: Add a drop or two of the "good" solvent to redissolve the turbidity, and then allow the solution to stand undisturbed. Crystals will form as the solvent environment slowly becomes less favorable.

  • Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Solvent SystemTechniqueRationale
Isopropanol Single SolventOften provides good quality crystals for quinoline derivatives upon slow cooling.[1]
Ethanol/Water Mixed SolventThe compound is dissolved in hot ethanol, and water is added as an anti-solvent.
DCM/Hexane Anti-SolventDissolve in DCM, and slowly add hexane to induce precipitation of the pure compound.

Part 3: Chromatographic Purification

Principle: When very high purity (>99.5%) is required, or when crystallization fails to remove closely related impurities, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6][7]

Protocol 3.1: Flash Column Chromatography

  • Stationary Phase Selection: Standard silica gel (SiO₂) is typically used. For basic compounds like this quinoline derivative, peak tailing can be an issue due to interaction with acidic silanol groups. This can be mitigated by pre-treating the silica with a solvent system containing a small amount of a basic modifier like triethylamine (TEA) or by using neutral alumina as the stationary phase.[8]

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is common. To elute this moderately polar compound, a gradient from low to high polarity is often effective. For example, starting with 70:30 Hexane:EtOAc and gradually increasing the proportion of EtOAc. Adding 0.5-1% TEA to the mobile phase is highly recommended to improve peak shape.[8]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For better resolution, adsorb the sample onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.[10]

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions sequentially. Monitor the separation using Thin Layer Chromatography (TLC).[6]

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. If TEA was used, it can be removed by co-evaporation with a solvent like toluene.[8]

Part 4: Purity Assessment

After purification, the identity and purity of the final product must be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for determining purity. A C18 column with a mobile phase of acetonitrile and water (containing a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point.[11][12] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure of the compound and can reveal the presence of impurities if their signals are detectable.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Oiling out during crystallization Solution is too concentrated; cooling is too rapid; presence of impurities.Add a small amount of additional hot solvent; allow the solution to cool more slowly; try a different solvent system.
Poor recovery from crystallization Compound is too soluble in the cold solvent; not enough time allowed for crystallization.Place the flask in an ice bath for a longer period; partially evaporate the solvent before cooling; switch to an anti-solvent method.
Streaking/Tailing on chromatography column Compound is interacting with acidic silica; sample is overloaded.Add triethylamine (0.5-1%) to the eluent; use neutral alumina; reduce the amount of sample loaded onto the column.[8]
Poor separation of impurities Incorrect mobile phase polarity; improper column packing.Optimize the eluent system using TLC; try a shallower solvent gradient; repack the column carefully to ensure it is homogenous.

References

  • Benchchem. (2026). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline.
  • Phytonext. (2024). Food and Pharma-Grade Extraction Methods: A Comprehensive Guide.
  • Benchchem. (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Basicmedical Key. (2016). Extraction methods in pharmaceutical analysis.
  • Google Patents. (2012). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Organic Chemistry at CU Boulder. Column Chromatography.
  • Benchchem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-".
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • CompTox Chemicals Dashboard. (2025). 7-chloro-4-(piperazin-1-yl)quinoline Properties.
  • Pharmaffiliates. 7-Chloro-4-[4-(3-chloropropyl)-1-piperazinyl]-quinoline.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Columbia University. Column chromatography.
  • University of Sheffield. How to run column chromatography.

Sources

Troubleshooting & Optimization

How to improve yield in 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline . This molecule is a critical intermediate in the development of antimalarial agents (such as piperaquine) and novel tetrazole-quinoline hybrids[1].

Synthesizing this intermediate presents specific challenges, primarily related to regioselectivity and the suppression of dimerization side-reactions. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to help you maximize your reaction yields and product purity.

I. Mechanistic Workflow & Yield Optimization Logic

The synthesis is a two-step process. Step 1 involves a Nucleophilic Aromatic Substitution (SNAr) to attach the piperazine ring. Step 2 is an aliphatic N-alkylation using a dihalopropane. Understanding the competing side reactions at each node is critical for yield optimization.

SynthesisWorkflow SM 4,7-Dichloroquinoline + Piperazine Step1 Step 1: SNAr Reaction Base / Heat SM->Step1 Int 7-Chloro-4-(piperazin-1-yl)quinoline Step1->Int Excess Piperazine Side1 Side Product: Bis-quinoline Adduct Step1->Side1 Piperazine Depletion Step2 Step 2: N-Alkylation 1-Bromo-3-chloropropane Int->Step2 Target Target Molecule 7-Chloro-4-[4-(3-chloropropyl) piperazin-1-yl]quinoline Step2->Target Controlled Temp/Base Side2 Side Product: Piperaquine Dimer Step2->Side2 Excess Heat

Fig 1: Synthesis workflow highlighting main pathways and common yield-reducing side reactions.

II. Quantitative Data Summary

Achieving high yields requires strict adherence to stoichiometric ratios and temperature controls. The table below summarizes the optimized parameters for both steps to prevent over-reaction.

Reaction StepKey ReagentsOptimal Molar RatioTemp (°C)Expected YieldPrimary Impurity to Monitor
Step 1: SNAr 4,7-Dichloroquinoline : Piperazine1 : 490 - 11085 - 90%Bis(7-chloroquinolin-4-yl)piperazine
Step 2: Alkylation Intermediate : 1-Bromo-3-chloropropane1 : 1.120 - 25 (RT)75 - 80%Piperaquine (Dimer)

III. Optimized Step-by-Step Methodologies

Protocol A: Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline (Step 1)

Objective: Maximize mono-substitution while preventing the formation of the bis-quinoline adduct.

  • Preparation: Dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., dry DCM or neat if utilizing a piperazine melt)[1].

  • Reagent Addition: Add anhydrous piperazine (4.0 eq) and triethylamine (1.5 eq)[1][2].

    • Causality Check: Why a 4x excess of piperazine? Piperazine contains two identical secondary amines. A large molar excess creates pseudo-first-order kinetics, ensuring that once a piperazine molecule reacts with 4,7-dichloroquinoline, the probability of a second 4,7-dichloroquinoline reacting with the same piperazine is statistically negligible[2].

  • Reaction: Heat the mixture to 90–110 °C for 2–4 hours under an inert atmosphere[1][2].

  • In-Process Validation: Monitor via HPLC. The reaction is complete when the 4,7-dichloroquinoline peak is <1%.

  • Workup: Extract the mixture using an organic solvent immiscible with water (e.g., ethyl acetate). Wash extensively with brine to remove the excess unreacted piperazine, dry over Na₂SO₄, and concentrate in vacuo[2].

Protocol B: Regioselective Alkylation to Target Molecule (Step 2)

Objective: Alkylate the piperazine intermediate selectively at the bromide end of the alkylating agent without triggering dimerization.

  • Deprotonation: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous DMSO. Cool to 0 °C and carefully add Sodium Hydride (NaH, 1.2 eq)[1].

    • Causality Check: NaH irreversibly deprotonates the secondary amine, generating a highly nucleophilic amide anion. This allows the subsequent alkylation to proceed rapidly at room temperature, avoiding the heat that typically drives dimerization[1].

  • Alkylation: Dropwise add 1-bromo-3-chloropropane (1.1 eq) while maintaining the temperature at 0 °C, then allow it to warm to Room Temperature (RT).

    • Causality Check: 1-bromo-3-chloropropane is an ambident electrophile. Because bromide is a significantly better, more polarizable leaving group than chloride, the nucleophile selectively attacks the carbon bearing the bromine[1].

  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Quench carefully with ice water. Extract with DCM, dry over Na₂SO₄, and purify via column chromatography to isolate the target molecule.

IV. Troubleshooting Guides & FAQs

Q1: Why am I getting significant amounts of bis(7-chloroquinolin-4-yl)piperazine in Step 1? A: This dimerization occurs when the molar ratio of piperazine to 4,7-dichloroquinoline is too low. Because piperazine has two nucleophilic sites, both can undergo SNAr with the highly activated C4 position of the quinoline ring[1]. To fix this, strictly maintain a 1:3 to 1:4 molar ratio of 4,7-dichloroquinoline to anhydrous piperazine[2].

Q2: How do I minimize piperaquine (dimer) formation during the Step 2 alkylation? A: Piperaquine forms when the terminal chlorine of your newly synthesized target molecule reacts with a second equivalent of the Step 1 intermediate[3]. To prevent this over-alkylation:

  • Control Stoichiometry: Never use an excess of the intermediate. Keep the ratio at 1:1.1 (Intermediate to 1-bromo-3-chloropropane).

  • Leverage Halogen Reactivity: Run the reaction at Room Temperature. The activation energy required to displace the bromide is much lower than that for the chloride. Heating the reaction provides the energy needed for the chloride displacement, triggering dimerization[1].

Q3: My Step 2 reaction stalls before completion. Should I increase the temperature? A: No. Increasing the temperature will lead to the piperaquine dimerization mentioned above. If the reaction stalls, the issue is likely insufficient nucleophilicity of the amine. Ensure you are using a strong base (like NaH in DMSO or K₂CO₃ in dry DMF) and that your solvents are strictly anhydrous, as water will quench the base and halt the reaction[1].

Q4: Can continuous flow microreactors improve the yield of the Step 1 intermediate? A: Yes. Traditional batch reactors often suffer from uneven heat distribution and prolonged reaction times, which can lead to side reactions and toxic impurities[4]. Continuous flow microreactors provide superior mass and heat transfer. Preheating the reagents and running them through a micro-channel reactor can reduce reaction times to mere minutes and boost the yield of 7-chloro-4-(piperazin-1-yl)quinoline to over 90% with >97% purity[5].

V. References

  • Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum - PMC. nih.gov.[Link]

  • CN103360309A - Synthetic method for piperaquine phosphate intermediate 7-chloro-4-(1-piperazino)quinoline - Google Patents. google.com.

  • Pilot plant production of Anti-malarial Drug piperaquine phosphate and synthesis of its metabolites - ResearchGate. researchgate.net.[Link]

  • An Efficient, Green Chemical Synthesis of the Malaria Drug, Piperaquine - SciSpace. scispace.com.[Link]

  • CN109970639A - The method of piperaquine intermediate is synthesized in a kind of continuous current micro-reactor - Google Patents. google.com.

Sources

Troubleshooting impurities in 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process for this key pharmaceutical intermediate. This guide provides in-depth, experience-based solutions to common challenges, ensuring the consistent production of high-purity material.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline, offering probable causes and actionable solutions.

Issue 1: Oily Product or Failure to Solidify

Symptom: After cooling the crystallization mixture, the product separates as an oil or fails to precipitate as a solid.

Probable Causes:

  • High Impurity Levels: The presence of significant amounts of unreacted starting materials, byproducts, or residual solvents can inhibit crystal lattice formation. A common challenge in the synthesis of related compounds is the removal of excess piperazine and the formation of dimeric impurities[1].

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not provide the optimal solubility curve for crystallization. The goal is to find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures[][3].

  • Supersaturation Issues: The solution may be either too dilute (insufficient supersaturation) or too concentrated (leading to oiling out). Control over supersaturation is critical for managing the physical properties of the crystalline Active Pharmaceutical Ingredient (API)[4].

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystalline solid[].

Solutions:

  • Purity Assessment:

    • Action: Before attempting crystallization, analyze the crude product using techniques like ¹H NMR, LC-MS, or HPLC to identify and quantify impurities.

    • Rationale: Understanding the impurity profile allows for targeted purification steps prior to crystallization, such as an aqueous wash to remove excess piperazine or a column chromatography step if necessary.

  • Solvent System Optimization:

    • Action: Conduct small-scale solubility studies with a range of solvents. Common solvents for similar quinoline derivatives include isopropanol and ethyl acetate[1]. Evaluate binary solvent systems (e.g., isopropanol/water, ethanol/heptane) to fine-tune solubility.

    • Rationale: An anti-solvent addition, where a second solvent in which the API has lower solubility is introduced, can effectively trigger crystallization[].

  • Controlled Cooling Protocol:

    • Action: Implement a gradual cooling profile. For example, cool from reflux to 60°C over 1 hour, then to 25°C over 2 hours, followed by holding at 0-5°C for several hours.

    • Rationale: Slow cooling allows for controlled nucleation and crystal growth, preventing the system from crashing out as an oil[].

  • Seeding:

    • Action: If a small amount of pure, crystalline material is available, add a few seed crystals to the supersaturated solution at a temperature slightly below the saturation point.

    • Rationale: Seeding provides a template for crystal growth, encouraging the formation of the desired crystalline form and preventing oiling out.

Issue 2: Poor Crystal Quality (Needles, Fine Powders)

Symptom: The crystallization yields needle-like crystals or a very fine powder, which can be difficult to filter and dry.

Probable Causes:

  • High Level of Supersaturation: Rapidly generating a high level of supersaturation (e.g., through fast cooling or rapid anti-solvent addition) can lead to excessive nucleation, resulting in small particles[][4].

  • Inadequate Agitation: Poor mixing can create localized zones of high supersaturation, leading to non-uniform nucleation and growth[3][4].

  • Solvent Choice: The solvent system can influence the crystal habit (the external shape of the crystal)[5].

Solutions:

  • Control of Supersaturation:

    • Action: Slow down the cooling rate or the rate of anti-solvent addition. This reduces the rate at which supersaturation is generated.

    • Rationale: A lower level of supersaturation favors crystal growth over nucleation, leading to larger, more well-defined crystals[4].

  • Optimized Agitation:

    • Action: Ensure consistent and appropriate agitation throughout the crystallization process. The type of impeller and mixing speed should be evaluated.

    • Rationale: Proper mixing maintains a homogeneous solution, preventing localized supersaturation and promoting uniform crystal growth. However, excessive agitation can cause particle breakage and secondary nucleation[3][4].

  • Solvent Screening for Crystal Habit:

    • Action: Experiment with different solvent systems. For instance, if isopropanol yields needles, try a mixture like ethanol/ethyl acetate.

    • Rationale: Different solvents interact differently with the growing crystal faces, which can significantly alter the resulting crystal habit.

Issue 3: Batch-to-Batch Inconsistency

Symptom: Significant variations in yield, purity, particle size, or crystal form are observed between different batches, even when following the same procedure.

Probable Causes:

  • Poorly Controlled Process Parameters: Minor, unmonitored variations in factors like cooling rate, agitation speed, or starting material quality can have a profound impact on the final product[3][6].

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), and slight process variations can lead to the formation of different, or mixed, polymorphs[5]. Different polymorphs of the related compound 7-chloro-4-(piperazin-1-yl)-quinoline have been identified[7].

  • Presence of Solvates or Hydrates: The crystallized product may incorporate solvent molecules into its crystal lattice, forming solvates or hydrates, which can be an issue at scale[6].

Solutions:

  • Implement Process Analytical Technology (PAT):

    • Action: Utilize in-situ monitoring tools to track critical process parameters in real-time. This can include temperature probes, turbidity sensors to monitor nucleation, and spectroscopic probes (e.g., FTIR, Raman) to track solute concentration.

    • Rationale: PAT provides a deeper understanding and better control over the crystallization process, facilitating the development of a robust and reproducible "design space"[8].

  • Polymorph Screening:

    • Action: Perform a systematic polymorph screen using various solvents and crystallization conditions. Characterize the resulting solids using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Rationale: Identifying all potential polymorphs and the conditions under which they form is crucial for developing a process that consistently produces the desired form[9].

  • Characterization for Solvates/Hydrates:

    • Action: Analyze the crystallized product using Thermogravimetric Analysis (TGA) to detect the presence of bound solvent. ¹H NMR can also be used to quantify residual solvent.

    • Rationale: Early detection of solvate formation allows for the redesign of the crystallization strategy to avoid them, as they can be difficult to remove later[5][6].

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of?

A1: Based on the synthesis of the precursor, 7-chloro-4-(piperazin-1-yl)quinoline, the primary impurities to monitor are:

  • Unreacted 4,7-dichloroquinoline: The starting material for the preceding step.

  • Excess Piperazine: Often used in excess during the synthesis[1].

  • Dimeric Impurities: Formed by the reaction of two molecules of 7-chloro-4-(piperazin-1-yl)quinoline with a linking agent or through side reactions[1].

  • Process-Related Impurities: These can arise from the specific synthetic route used to attach the 3-chloropropyl side chain. A list of known impurities for the related drug Piperaquine can provide further insight[10][11].

Q2: How do I choose the best solvent for crystallization?

A2: The ideal solvent should exhibit the following properties:

  • High solubility for the compound at elevated temperatures and low solubility at room temperature or below. This allows for high recovery upon cooling.

  • Chemical inertness: The solvent should not react with your compound[].

  • Appropriate boiling point: A boiling point that is not too high to allow for easy removal during drying, but high enough to provide a good temperature gradient for crystallization.

  • Favorable crystal habit: The solvent should promote the formation of well-defined, easily filterable crystals.

  • Safety and environmental considerations. A good starting point for 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline and its precursors are alcohols like isopropanol and ethanol, or esters like ethyl acetate[1].

Q3: What analytical techniques are essential for characterizing the final product?

A3: To ensure the identity, purity, and solid-state form of your crystallized product, the following techniques are recommended:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • LC-MS or HPLC: To determine chemical purity and identify any impurities.

  • X-ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) and assess crystallinity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions or the presence of solvates.

  • Thermogravimetric Analysis (TGA): To quantify the amount of residual solvent or water (in the case of hydrates).

  • Gas Chromatography (GC): Can be used to specifically quantify residual solvents, such as piperazine[7].

III. Experimental Protocols & Visual Guides

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a suitable reactor, dissolve the crude 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline in a minimal amount of the chosen solvent (e.g., isopropanol) at an elevated temperature (e.g., reflux).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Gradually cool the solution with controlled agitation. A typical cooling profile would be from reflux to 20-25°C over 2-4 hours.

  • Maturation: Hold the resulting slurry at a lower temperature (e.g., 0-5°C) for at least 2 hours to maximize yield.

  • Filtration: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Summary Table
ParameterRecommended RangeRationale
Solvent Volume 5-10 mL per gram of crude productBalances solubility for high recovery with sufficient volume for impurity rejection.
Cooling Rate 5-20°C per hourSlower rates promote larger crystal growth and higher purity[].
Agitation Speed 100-300 RPM (lab scale)Ensures homogeneity without causing excessive crystal breakage[3].
Maturation Time 2-12 hoursAllows for complete crystallization and can improve purity.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Crystallization Issue Identified Problem_Oily Oily Product / No Solid Start->Problem_Oily Problem_PoorQuality Poor Crystal Quality (Needles, Fines) Start->Problem_PoorQuality Problem_Inconsistent Batch-to-Batch Inconsistency Start->Problem_Inconsistent Cause_Impurity High Impurity Level? Problem_Oily->Cause_Impurity Cause_Solvent Suboptimal Solvent? Problem_Oily->Cause_Solvent Cause_Cooling Rapid Cooling? Problem_Oily->Cause_Cooling Cause_Supersat High Supersaturation? Problem_PoorQuality->Cause_Supersat Cause_Mixing Poor Agitation? Problem_PoorQuality->Cause_Mixing Cause_Polymorph Polymorphism? Problem_Inconsistent->Cause_Polymorph Cause_Impurity->Cause_Solvent No Solution_Purity Analyze & Purify Crude Cause_Impurity->Solution_Purity Yes Cause_Solvent->Cause_Cooling No Solution_Solvent Re-screen Solvents Cause_Solvent->Solution_Solvent Yes Solution_Cooling Implement Gradual Cooling Cause_Cooling->Solution_Cooling Yes Solution_Seeding Attempt Seeding Cause_Cooling->Solution_Seeding No Cause_Supersat->Cause_Mixing No Solution_Rate Slow Cooling / Anti-solvent Rate Cause_Supersat->Solution_Rate Yes Solution_Mixing Optimize Agitation Cause_Mixing->Solution_Mixing Yes Solution_PAT Implement PAT Cause_Polymorph->Solution_PAT No Solution_Screen Perform Polymorph Screen Cause_Polymorph->Solution_Screen Yes

Caption: A logical workflow for troubleshooting common crystallization issues.

IV. References

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • Patel, S. R., & Rohani, S. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Bentham Science. Available from: [Link]

  • That's Nice LLC. (n.d.). API Crystallization. De Dietrich Process Systems. Available from: [Link]

  • Tianming Pharmaceuticals. (2025, December 25). Crystallization & Solid Form Challenges for Intermediates. Available from: [Link]

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Available from: [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Available from: [Link]

  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Available from: [Link]

  • Almac Group. (n.d.). Why are Solid Forms Still Causing Headaches? Innovations in Pharmaceutical Technology. Available from: [Link]

  • Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Available from:

  • ResearchGate. (2013, April). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Veeprho. (n.d.). 7-chloro-4-(4-(3-chloropropyl)piperazin-1-yl)quinoline. Available from: [Link]

Sources

Reducing degradation of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline . This compound is a critical intermediate in the synthesis of antimalarial agents and other biologically active quinoline derivatives. Due to its structural features—a photosensitive quinoline core and a highly reactive chloropropyl-piperazine moiety—it is highly susceptible to degradation during long-term storage.

This guide provides researchers with field-proven insights, mechanistic explanations, and validated protocols to ensure compound integrity.

Part 1: Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The molecule contains three primary sites of instability:

  • The 3-Chloropropyl Group: The terminal alkyl chloride is highly prone to intramolecular nucleophilic attack by the adjacent piperazine nitrogen, leading to cyclization (forming a spiro-quaternary piperazinium salt) and the loss of HCl[1].

  • The Quinoline Core: Quinoline derivatives are notoriously photosensitive and hygroscopic. Exposure to UV/ambient light or oxygen leads to photo-oxidation, N-oxide formation, and polymerization, visually indicated by a shift from pale yellow to dark brown[2][3].

  • The Piperazine Nitrogen: Susceptible to oxidation and protonation-dependent reactivity.

DegradationPathways A 7-Chloro-4-[4-(3-chloropropyl) piperazin-1-yl]quinoline B Intramolecular Cyclization (Spiro-piperazinium salt) A->B Heat / Free Base Form C Photodegradation & Oxidation (N-oxides, Discoloration) A->C Light / Oxygen D Hydrolysis (3-hydroxypropyl derivative) A->D Moisture (H2O)

Primary degradation pathways of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline.

Part 2: Troubleshooting FAQs

Q1: My stored powder has changed from a pale yellow to a dark brown color. Is it still usable? A: Discoloration to yellow and subsequently brown is a classic indicator of quinoline photodegradation and oxidation[2][4]. This color change signifies that the integrity of the compound is compromised, likely due to the formation of quinoline N-oxides and complex polymeric byproducts. You must discard the darkened batch or attempt recrystallization. To prevent this, always store the compound in amber vials, protected from light[4].

Q2: LC-MS analysis of my aged stock solution shows a major impurity with a mass shift of -36 Da. What happened? A: A loss of ~36 Da corresponds to the loss of HCl. This is the hallmark of intramolecular cyclization . The lone pair of electrons on the piperazine nitrogen acts as an internal nucleophile, attacking the carbon bearing the terminal chlorine atom[1]. This forms a stable but unwanted spiro-quaternary piperazinium salt. Fix: This reaction is accelerated in the free-base form and at elevated temperatures. Storing the compound as a hydrochloride (HCl) salt protonates the piperazine nitrogens, tying up the lone pair and completely halting this cyclization pathway[5].

Q3: I am observing inconsistent assay results when using aqueous stock solutions stored at 4°C. Why? A: Quinoline compounds can be unstable in aqueous solutions, with degradation heavily influenced by pH and temperature[4]. Furthermore, the chloropropyl group can undergo slow hydrolysis in water to form a 3-hydroxypropyl derivative. Aqueous stock solutions should not be stored long-term. Prepare stock solutions in anhydrous DMSO or acetonitrile, aliquot them, and store at -20°C or -80°C.

Part 3: Quantitative Degradation Profiles

The following table summarizes the expected degradation rates of the compound under various stress conditions, demonstrating the critical need for proper storage.

Storage ConditionMatrix / StatePrimary Degradant ObservedDegradation at 30 DaysRecommended Action
Room Temp, Ambient LightFree Base (Solid)Photodegradation products> 15%Store in dark/amber vials.
40°C, 75% RH (Dark)Free Base (Solid)Spiro-piperazinium salt~ 25%Store at -20°C with desiccant.
Room Temp (Dark)HCl Salt (Solid)None< 1%Optimal solid storage form.
Aqueous Buffer (pH 7.4)Solution (1 mM)Hydrolysis products~ 10% (at 7 days)Prepare fresh daily.
Anhydrous DMSO (-20°C)Solution (10 mM)None< 1%Optimal solution storage.

Part 4: Validated Experimental Protocols

Protocol 1: Conversion to the Hydrochloride Salt for Long-Term Storage

Causality: Converting the free base to an HCl salt protonates the piperazine nitrogen, preventing nucleophilic attack on the chloropropyl group and significantly enhancing thermal stability[5].

  • Dissolution: Dissolve 1.0 g of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (free base) in 15 mL of anhydrous diethyl ether or dichloromethane under an inert argon atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 2.2 equivalents of a standardized HCl solution in dioxane (4M) dropwise while stirring vigorously.

  • Precipitation: A white to off-white precipitate (the dihydrochloride salt) will form immediately. Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the precipitate under a flow of nitrogen using a Schlenk frit. Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the solid under high vacuum (< 0.1 mbar) at room temperature for 12 hours to remove all residual solvent and moisture.

  • Storage: Transfer the dried salt to an amber glass vial, backfill with argon, seal with PTFE tape, and store at -20°C.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay)

Causality: To validate your analytical methods (e.g., HPLC-UV), you must generate the expected degradation products under controlled stress[4].

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in 50% Acetonitrile / 50% Water.

  • Acid/Base Hydrolysis:

    • Mix 1 mL of stock with 1 mL of 0.1 M NaOH (Base stress) and incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before injection[4].

    • Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acid stress) and incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection[4].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours[4].

  • Photolytic Stress: Place 2 mL of the stock solution in a transparent quartz vial. Expose to a UV/Vis light source (1.2 million lux hours) alongside a control vial wrapped completely in aluminum foil[4][6].

  • Analysis: Analyze all samples via LC-MS to identify the retention times and mass spectra of the spiro-cyclized product, N-oxides, and hydrolysis products.

References

  • SafeCollegeSSDS. "Material Safety Data Sheet - Quinoline, 96%." SafeCollegeSSDS,[Link].

  • PubMed. "Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system." NIH, [Link].

Sources

Technical Support Center: Residual Solvent Removal for 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working with 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (CAS: 4038-99-7). As a critical intermediate in the synthesis of bisquinoline antimalarials like Piperaquine, this molecule presents unique thermal stability challenges during purification.

Below, you will find field-proven troubleshooting guides, regulatory-compliant methodologies, and self-validating protocols to help you achieve high purity without inducing thermal degradation.

Understanding the Core Challenge: Thermal Degradation

G A Wet Batch: 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline + Residual Solvents B Conventional Vacuum Drying (T > 50°C) A->B High Heat C Safe Drying Protocols (T < 35°C) A->C Low Heat / Vacuum D Thermal Activation of 3-Chloropropyl Group B->D G Azeotropic Distillation (Solvent Exchange) C->G H Lyophilization (Freeze Drying) C->H E Nucleophilic Attack by Piperazine Nitrogen D->E F Impurity Formation: Dimerization / Self-Alkylation E->F Purity Drop I Pure Intermediate (Compliant with ICH Q3C) G->I H->I Solvent Removed

Workflow comparing thermal degradation pathways versus safe solvent removal strategies.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does the purity of my batch drop significantly during standard vacuum oven drying? A1: The purity drop is caused by intermolecular self-alkylation . The molecule contains a terminal 3-chloropropyl group (a reactive electrophile) and a basic piperazine nitrogen (a strong nucleophile). When exposed to conventional drying temperatures (e.g., >40°C) to remove solvents like DMF or DCM, the thermal energy overcomes the activation barrier for an SN2 reaction. This causes the molecules to polymerize or dimerize into impurities such as 1,4-Bis(7-chloroquinolin-4-yl)piperazine derivatives [2]. To prevent this, solvent removal must strictly utilize non-thermal techniques.

Q2: How can I remove high-boiling Class 2 solvents (e.g., DMF, NMP) without exceeding 30°C? A2: You must shift from thermal evaporation to phase-state manipulation . For high-boiling, water-miscible solvents like DMF, use aqueous quenching followed by lyophilization (freeze-drying). Lyophilization locks the molecules in a frozen crystal lattice, reducing intermolecular collisions to zero and completely halting the self-alkylation pathway.

Q3: What are the regulatory limits for the solvents typically used in this synthesis? A3: The International Council for Harmonisation (ICH) strictly regulates residual solvents based on their Permitted Daily Exposure (PDE) to ensure patient safety [1]. You must validate your drying protocols against the ICH Q3C(R8) limits. See the quantitative data table below for specific thresholds.

Section 2: Quantitative Data & Regulatory Limits

The following table summarizes the [ICH Q3C Guidelines][1] limits for common solvents used in the synthesis of piperazine-quinoline derivatives, alongside the optimal removal strategy to prevent thermal degradation.

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Recommended Removal Strategy for this API
Dichloromethane (DCM) Class 26.0600Low-Temp Vacuum / Azeotropic Exchange
N,N-Dimethylformamide (DMF) Class 28.8880Aqueous Wash + Lyophilization
Methanol (MeOH) Class 230.03,000Azeotropic Exchange with EtOAc
Toluene Class 28.9890Trituration with Cold Heptane
Heptane Class 350.05,000Ambient Vacuum Desiccation

Section 3: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate physical or chemical checkpoints that confirm the success of the procedure in real-time without requiring immediate HPLC analysis [3].

Protocol A: Low-Temperature Azeotropic Solvent Exchange

Objective: Remove Class 2 low-boilers (DCM, MeOH) without triggering thermal degradation.

  • Dissolution : Dissolve the wet crude cake in a minimal volume of a Class 3 solvent (e.g., Ethyl Acetate) at 25°C.

  • Azeotropic Distillation : Apply high vacuum (<50 mbar) using a rotary evaporator.

    • Causality Check: Maintain the water bath strictly at ≤ 30°C . At this temperature, the kinetic energy is insufficient to trigger the SN2 self-alkylation, preserving the monomeric structure.

  • Anti-Solvent Addition : Slowly add cold Heptane (0-5°C) to the concentrated residue to precipitate the intermediate.

  • Filtration & Desiccation : Filter the slurry under a nitrogen blanket. Dry the resulting powder in a vacuum desiccator at ambient temperature (20-25°C) for 24 hours.

  • Self-Validating Mechanism : Monitor the physical appearance of the product. The preservation of a white to pale-yellow crystalline powder confirms the monomeric structure is intact. A shift to a deep orange or brown gummy residue physically validates that the 30°C threshold was breached and dimerization has occurred.

Protocol B: Lyophilization for High-Boiling Solvents

Objective: Remove Class 2 high-boilers (DMF, DMSO) via solid-state sublimation.

  • Aqueous Quench : Suspend the crude batch in ice-cold distilled water (0-5°C). DMF will partition into the aqueous phase due to its high hydrogen-bonding affinity with water.

  • Filtration : Filter the suspension to collect the hydrophobic 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline.

  • Matrix Freezing : Redissolve the wet cake in a mixture of tert-butanol (t-BuOH) and water (70:30 v/v). Flash-freeze the solution using a dry ice/acetone bath (-78°C).

  • Sublimation : Transfer the frozen flask to a lyophilizer. Apply a vacuum of <0.1 mbar. Maintain the shelf temperature at -20°C for 48 hours.

  • Self-Validating Mechanism : This process is self-validating through structural rigidity. Because the solvent is removed via sublimation from a solid matrix, intermolecular collisions are physically impossible. If the final product is a fluffy, static-free lyophilized cake that dissolves completely in analytical diluents without turbidity, zero polymerization has occurred.

Decision Tree for Solvent Removal

DecisionTree Start Identify Residual Solvent Class1 Class 1 (e.g., Benzene) Start->Class1 Class2 Class 2 (e.g., DCM, DMF, MeOH) Start->Class2 Class3 Class 3 (e.g., Ethanol, EtOAc) Start->Class3 Act1 Avoid/Reject Batch (Unacceptable Toxicity) Class1->Act1 Act2A High Boiling (DMF): Lyophilization / Wash Class2->Act2A Act2B Low Boiling (DCM): Low-Temp Vacuum (<30°C) Class2->Act2B Act3 Azeotropic Exchange with Heptane/Water Class3->Act3 End ICH Q3C Compliant API Act2A->End Act2B->End Act3->End

Decision tree for selecting the appropriate solvent removal technique based on ICH classification.

References

  • International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH Quality Guidelines. Available at: [Link]

  • European Patent Office. "Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline." EP2718268B1.
  • Portland State University. "Design and Synthesis of Novel Chloroquine-based Antimalarials." PDXScholar Open Access ETDs. Available at:[Link]

Validation & Comparative

In Vitro Efficacy Comparison: 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline Derivatives vs. Chloroquine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The widespread emergence of chloroquine-resistant (CQ-R) Plasmodium falciparum has forced a paradigm shift in antimalarial drug development. To overcome resistance, medicinal chemists have heavily relied on 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (hereafter referred to as the CPQ scaffold , CAS: 4038-99-7)[1][2]. Rather than acting as a standalone therapeutic, this specific compound serves as a highly reactive, functionalized intermediate. By leveraging its piperazine ring and electrophilic 3-chloropropyl chain, researchers synthesize potent bisquinolines (e.g., piperaquine) and dual-action hybrid molecules (e.g., quinolinepiperazinyl-aryltetrazoles)[2][3].

This guide objectively compares the in vitro efficacy, structural causality, and self-validating assay methodologies of CPQ-derived antimalarials against standard Chloroquine (CQ).

Structural Rationale & Mechanistic Causality

To understand the efficacy of CPQ derivatives, we must first analyze the failure mechanism of Chloroquine. CQ exerts its antimalarial effect by diffusing into the acidic digestive vacuole (DV) of the parasite (pH ~4.7). There, it becomes protonated, traps itself, and binds to free toxic hematin, preventing its crystallization into inert hemozoin. However, CQ-resistant strains express a mutated Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively binds and effluxes protonated CQ away from its target[4].

The CPQ scaffold overcomes this efflux pump through two critical, causal modifications:

  • Piperazine Ring Integration : The introduction of a second basic nitrogen alters the molecule's overall pKa​ and lipophilicity. At the acidic pH of the DV, this altered protonation state prevents the mutated PfCRT from efficiently recognizing the pharmacophore[5].

  • 3-Chloropropyl Alkylating Chain : This chain provides necessary steric bulk that physically clashes with the PfCRT binding pocket. More importantly, it acts as a synthetic anchor. As demonstrated by , attaching secondary moieties (like aryltetrazoles) to this chain creates bulky hybrids that not only evade PfCRT but also target secondary blood-stage proteins like PfGAP50[3].

Pathway CQ Chloroquine (CQ) DV Digestive Vacuole (pH 4.7) CQ->DV Resist Drug Expulsion (Resistance) CQ->Resist CPQ CPQ Scaffold (Piperazine + Linker) CPQ->DV Hematin Hematin Binding (Target) DV->Hematin PfCRT Mutated PfCRT (Efflux Pump) DV->PfCRT Death Parasite Death (Efficacy) Hematin->Death PfCRT->CPQ Steric Clash PfCRT->Resist Binds CQ

Figure 1: Mechanistic evasion of mutated PfCRT efflux by CPQ-derived scaffolds vs Chloroquine.

In Vitro Efficacy: Quantitative Comparison

When evaluating in vitro performance, the primary metric of success is the Resistance Index (RI) —the ratio of the IC50​ in a resistant strain to the IC50​ in a sensitive strain. An RI approaching 1.0 indicates complete evasion of resistance.

While CQ loses significant potency against mutant strains (e.g., W2, K1, PfINDO), CPQ-derived molecules maintain exceptional efficacy. For instance, showed that specific 4-aminoquinoline derivatives exhibit up to 36-fold greater activity than CQ against the K1 strain[6].

Table 1: Comparative In Vitro Efficacy Profile
Compound ClassP. falciparum StrainEfficacy ( IC50​ )Selectivity Index (SI)Resistance Profile
Chloroquine (CQ) 3D7 (Sensitive)~15 nMHighBaseline
Chloroquine (CQ) K1 / W2 (Resistant)~250 nMLowSusceptible to PfCRT
CPQ-Derived Bisquinoline (e.g., Piperaquine)K1 / W2 (Resistant)~15 nMHighEvades PfCRT[2]
CPQ-Derived Aryltetrazole (Lead 75)PfINDO (Resistant)1.79 μM223Evades PfCRT[3]
CPQ-Derived Alkyl-Amine (Compound 3e)K1 (Resistant)1.0 nM>10036-fold > CQ[6]

Self-Validating Experimental Protocols

To ensure high scientific trustworthiness, the in vitro efficacy of these compounds must be evaluated using self-validating assay systems. The following protocols detail the phenotypic and mechanistic validation of CPQ derivatives.

Protocol A: Phenotypic Efficacy via SYBR Green I Assay

Causality : Human red blood cells (RBCs) lack a nucleus. Therefore, any double-stranded DNA detected by the SYBR Green I intercalating dye belongs exclusively to the proliferating Plasmodium parasite. This provides a direct, noise-free quantification of parasite survival, making the assay inherently self-validating.

Step-by-Step Methodology :

  • Culture Preparation : Maintain P. falciparum (3D7 and W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Compound Dosing : Dissolve the CPQ derivative and CQ in DMSO. Prepare a 10-point serial dilution (e.g., 0.5 nM to 10 μM). Ensure the final DMSO concentration in the assay is <0.1% to prevent vehicle-induced cell death.

  • Incubation : Plate 100 μL of asynchronous parasite culture (1% parasitemia) into 96-well plates. Add compound dilutions. Incubate for 72 hours at 37°C in a specialized gas chamber (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Lysis & Staining : Add 100 μL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I). The saponin and Triton X-100 selectively lyse the RBC and parasite membranes, exposing the DNA.

  • Quantification : Incubate in the dark for 1 hour. Measure fluorescence at Ex: 485 nm / Em: 530 nm. Calculate the IC50​ using a four-parameter logistic regression model.

Workflow Step1 1. P. falciparum Culture (RBCs, 2% Hematocrit) Step2 2. Compound Dosing (CQ vs CPQ, 0.1 nM - 10 μM) Step1->Step2 Step3 3. Incubation (72h, 37°C, 5% O2 / 5% CO2) Step2->Step3 Step4 4. Lysis & Staining (SYBR Green I Intercalation) Step3->Step4 Step5 5. Fluorescence Readout (Ex: 485nm / Em: 530nm) Step4->Step5

Figure 2: Self-validating SYBR Green I experimental workflow for IC50 determination.

Protocol B: Mechanistic Validation via β -Hematin Inhibition Assay

Causality : To prove that the bulky CPQ modifications do not abolish the core quinoline mechanism, this cell-free assay isolates the drug-target interaction. It measures the compound's ability to prevent the crystallization of free heme into β -hematin (synthetic hemozoin).

Step-by-Step Methodology :

  • Substrate Preparation : Dissolve hemin chloride in 0.1 M NaOH to create a fresh hematin solution.

  • Reaction Setup : Mix the hematin solution with varying concentrations of the CPQ derivative in a 0.5 M sodium acetate buffer (pH 5.0) to simulate the acidic DV environment.

  • Initiation : Add a lipid extract or Tween-20 to catalyze crystallization. Incubate at 37°C for 24 hours.

  • Detection : Add a solution of 5% pyridine in 20 mM HEPES (pH 7.4). Pyridine forms a soluble, colored complex only with unreacted free heme, leaving crystallized β -hematin uncomplexed.

  • Readout : Measure absorbance at 405 nm. High absorbance correlates with high free heme, confirming successful inhibition of crystallization.

References

  • Barmade, M. A., et al. (2024). "Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum." RSC Medicinal Chemistry. Available at:[Link]

  • Ryckebusch, A., et al. (2003). "Synthesis and in vitro and in vivo antimalarial activity of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives." Journal of Medicinal Chemistry. Available at:[Link]

  • Vashistha, A., et al. (2013). "Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds." ACS Medicinal Chemistry Letters. Available at:[Link]

  • U.S. Patent US20060270852A1 (2006). "Preparation of bisquinoline compounds." Google Patents.

Sources

A Senior Application Scientist's Guide to the Validation of NMR Spectra for 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These standards are the benchmarks against which new batches of active pharmaceutical ingredients (APIs) and formulated drugs are measured. Therefore, their structural identity and purity must be unequivocally established. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, offering unparalleled insight into molecular structure.[1][2][3]

This guide provides an in-depth, experience-driven approach to the validation of NMR spectra for a specific and crucial pharmaceutical intermediate: 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline. This compound is a key precursor in the synthesis of several important drugs, and its purity directly impacts the quality and safety of the final therapeutic product. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step to ensure a robust and self-validating analytical protocol.

The Foundational Role of NMR in Pharmaceutical Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, conformation, and purity of a molecule.[1] It operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, will absorb and re-emit electromagnetic radiation at a specific frequency.[4] This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

For a reference standard like 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline, ¹H and ¹³C NMR are indispensable for:

  • Structural Confirmation: Verifying the connectivity of atoms and the overall molecular framework.

  • Impurity Profiling: Identifying and quantifying any process-related impurities or degradation products.[1]

  • Quantitative Analysis (qNMR): Determining the precise purity of the reference material.[5][6][7]

The validation of the NMR analytical procedure is not merely a regulatory formality; it is a scientific necessity to demonstrate that the method is "fit for purpose."[8][9] This is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies like the FDA and EMA, with guidelines harmonized by the International Council for Harmonisation (ICH).[10][11]

A Holistic Approach to NMR Spectra Validation

A robust validation protocol is a self-validating system. This means that the experimental design should inherently challenge the method's capabilities and provide clear, unambiguous evidence of its performance. Our approach is grounded in the principles outlined in ICH Q2(R2) for the validation of analytical procedures.[8][9][10]

Diagram: Logical Workflow for NMR Validation

Caption: Logical workflow for NMR validation.

Core Validation Parameters: A Comparative Overview

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria. This provides a clear framework for comparing the performance of your validated method against established standards.

Validation ParameterPurposeTypical Acceptance CriteriaComparison to Alternative (e.g., a less optimized method)
Specificity To ensure the signal of the analyte is not interfered with by other components (impurities, solvents, etc.).Resolution of key proton signals > 1.5. No overlapping signals at critical chemical shifts.An alternative method might use a lower field magnet, leading to poorer signal dispersion and potential peak overlap, compromising specificity.
Linearity To demonstrate a proportional relationship between signal intensity and analyte concentration.Correlation coefficient (r²) ≥ 0.999 for a series of dilutions.A non-linear response could indicate detector saturation or issues with sample preparation, leading to inaccurate quantification.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration for assay.A narrower range may not be suitable for analyzing samples with varying purity levels.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.Poor accuracy could stem from incorrect integration of signals or the use of an impure internal standard.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%.Higher RSD values indicate greater random error, which could be due to instrument instability or inconsistent sample preparation.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.A higher LOD means the method is less sensitive to low-level impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.A higher LOQ limits the ability to accurately measure trace impurities.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in temperature, pulse sequence parameters, or solvent.A non-robust method is unreliable for routine use in different labs or with different operators.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines the key steps for acquiring and validating the ¹H NMR spectrum of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline.

Diagram: Experimental Workflow for ¹H NMR Analysis

Caption: Experimental workflow for ¹H NMR analysis.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline reference standard.

    • For quantitative analysis (qNMR), also accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte.[12]

    • Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of high purity. The choice of solvent is critical to ensure good sample solubility and minimal interference from the solvent signal.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.

    • Perform instrument shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters. For quantitative measurements, it is crucial to ensure complete spin-lattice relaxation (T₁) between pulses. This is typically achieved by using a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.[12]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard. The integral values are directly proportional to the number of protons giving rise to each signal.

    • For structural confirmation, compare the chemical shifts, coupling patterns, and integration values to the expected structure of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline.

  • Validation Experiments:

    • Specificity: Analyze a blank (solvent only) and a sample spiked with known potential impurities to demonstrate that their signals do not interfere with the analyte's signals.

    • Linearity: Prepare a series of at least five concentrations of the analyte and analyze them. Plot the integral of a characteristic analyte signal against the concentration and perform a linear regression analysis.

    • Accuracy: Analyze a sample of known purity (if available) or perform a recovery study by spiking a blank matrix with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability: Analyze at least six independent preparations of the same homogeneous sample on the same day, with the same operator and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different operator, or on a different instrument.

    • LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted samples. The concentration at which the S/N is 3:1 is the LOD, and 10:1 is the LOQ.

    • Robustness: Intentionally vary critical method parameters (e.g., temperature, relaxation delay) within a narrow range and assess the impact on the results.

Conclusion: Ensuring the Integrity of Pharmaceutical Reference Standards

The validation of NMR spectra for reference standards like 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is a critical activity that underpins the quality and safety of pharmaceutical products. By adopting a scientifically sound and rigorous validation approach, researchers and drug development professionals can have a high degree of confidence in the identity and purity of their reference materials. This, in turn, ensures the reliability of all subsequent analytical measurements that rely on these standards. This guide provides a framework for developing a robust and self-validating NMR method, ultimately contributing to the development of safe and effective medicines.

References

  • Nmr Spectroscopy In Pharmaceutical Analysis. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • The importance of 1H-nuclear magnetic resonance spectroscopy for reference standard validation in analytical sciences. (n.d.). PubMed. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing. Retrieved from [Link]

  • The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. (2012, July 27). PLOS One. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH. Retrieved from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). Retrieved from [Link]

  • Quantitative NMR Assays (qNMR). (n.d.). Bruker. Retrieved from [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Retrieved from [Link]

  • Validation of quantitative NMR. (n.d.). Journal of Pharmaceutical and Biomedical Analysis - Ovid. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. (2018, November 16). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (n.d.). ACS Publications. Retrieved from [Link]

  • 7-CHLORO-4-(4-(3-((7-CHLOROQUINOLIN-4-YL)OXY)PROPYL)PIPERAZIN-1-YL)QUINOLINE. (n.d.). gsrs. Retrieved from [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Retrieved from [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025, June 2). Retrieved from [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025, June 2). Emery Pharma. Retrieved from [Link]

  • 7-Chloro-4-[4-(3-chloropropyl)-1-piperazinyl]-quinoline. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. (2019, September 5). FDA. Retrieved from [Link]

  • Modern Intact NMR Approach Reveals Synchronized Microstructural Changes in Nanoemulsion Drug Formulations. (2025, August 4). FDA. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline (CAS No. 4038-99-7). As a chlorinated quinoline and piperazine derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure that safety and regulatory compliance are maintained throughout the chemical lifecycle.

Hazard Profile and Regulatory Imperative

Understanding the hazard profile of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is fundamental to appreciating the necessity of stringent disposal protocols. The molecule's structure, featuring two chlorine atoms, firmly places it in the category of halogenated organic compounds .[1] This classification is critical, as these compounds are subject to specific hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]

Key Hazards of Structurally Similar Compounds:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[3]

  • Aquatic Toxicity: The parent quinoline structure is known to be toxic to aquatic life with long-lasting effects.[5]

Due to these hazards, releasing this chemical or its waste into the environment via drains or regular trash is strictly prohibited.[5] All waste streams containing this compound must be treated as hazardous.

The Cornerstone of Compliance: Waste Segregation

The single most important operational step in managing waste from this chemical is proper segregation. Halogenated organic wastes require specific, high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts. Mixing them with non-halogenated waste streams contaminates the entire volume, leading to significantly higher disposal costs and regulatory complexity.[6]

Waste StreamCollection ContainerRationale
Halogenated Organic Solvents Clearly labeled, dedicated container for halogenated waste.Ensures waste is directed to the appropriate high-temperature incineration facility as required for chlorinated compounds.[1]
Non-Halogenated Organic Solvents Separate, dedicated container for non-halogenated waste.Prevents cross-contamination and allows for more cost-effective disposal methods like solvent recovery.[6]
Aqueous Waste Dedicated container for aqueous hazardous waste.Aqueous waste containing the compound must not be drain-disposed and requires separate handling.
Solid Waste (Contaminated PPE, weigh boats, etc.) Labeled, sealed bag or container for solid hazardous waste.Prevents the release of chemical dust and ensures contaminated items are disposed of correctly.[7]

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol outlines the procedure for handling waste generated from the routine use of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following minimum PPE is mandatory.[3][7]

PPE ItemSpecificationPurpose
Eye Protection Tightly sealing safety goggles with side-shields.Protects against splashes and airborne particles causing serious eye irritation.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).Prevents skin contact, which can cause irritation.[3]
Body Protection Lab coat; consider an impervious apron for larger quantities.Protects against contamination of personal clothing.[3]
Respiratory Protection Use only in a well-ventilated chemical fume hood.Avoids inhalation of dust or aerosols that may cause respiratory irritation.[7][9]
Waste Collection and Containment
  • Designate a Waste Accumulation Area: Identify a specific area within the laboratory, preferably within a ventilated cabinet or fume hood, for waste container storage. This area should be clearly marked.

  • Select Appropriate Containers: Use containers that are compatible with the waste being collected (e.g., glass or high-density polyethylene). Ensure containers have secure, leak-proof lids.[6]

  • Label Containers Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name(s) of the contents, including solvents. Avoid abbreviations.

    • Approximate concentrations or volumes of each component.

    • The date when waste was first added.

  • Transfer Waste: Carefully transfer waste into the designated, labeled container. Keep the container closed at all times except when adding waste.

  • Final Disposal: Once the container is full or the experiment is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to transport or dispose of the waste yourself.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE Container Select & Pre-Label Waste Container PPE->Container Generate Generate Chemical Waste Segregate Segregate Halogenated from Non-Halogenated Generate->Segregate Transfer Transfer Waste to Labeled Container Segregate->Transfer Close Securely Close Container Transfer->Close Store Store in Designated Satellite Accumulation Area Close->Store Contact Contact EHS for Pickup Store->Contact

Fig 1. Workflow for Proper Chemical Waste Disposal.

Decontamination and Spill Management

Accidental releases and residual contamination on equipment pose significant risks. Adherence to a structured decontamination and spill response plan is essential.

Equipment Decontamination

Glassware, spatulas, and other equipment in direct contact with the compound must be decontaminated before routine washing.

  • Initial Rinse: Perform a primary rinse with a small amount of an appropriate organic solvent (e.g., acetone, ethanol) to dissolve any residue.[10]

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in your halogenated organic waste container.

  • Secondary Rinse: Perform a second rinse. This may also need to be collected as hazardous waste, depending on your institution's specific policies.

  • Final Cleaning: After decontamination, the equipment can be cleaned using standard laboratory procedures.

Spill Cleanup Protocol

Should a spill occur, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Assemble Materials: Gather your spill kit, which should include:

    • Appropriate PPE (see table in Section 3.1).

    • Inert, non-flammable absorbent material (e.g., sand, diatomaceous earth, vermiculite).[5]

    • Scoops or other tools for cleanup.

    • A sealable container or heavy-duty bag labeled for hazardous solid waste.

  • Contain and Absorb: Cover the spill with absorbent material, starting from the outside and working inward to prevent spreading.

  • Collect Waste: Carefully scoop the absorbed material and place it into the labeled hazardous waste container.[5]

  • Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cleaning materials used are also considered hazardous solid waste and must be disposed of accordingly.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

action action decision decision outcome outcome warn warn start Spill Occurs is_major Major Spill? (Large volume, poor ventilation) start->is_major evacuate Evacuate Area Call EHS Immediately is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No ppe Don Full PPE is_minor->ppe absorb Cover with Inert Absorbent ppe->absorb collect Collect Waste into Sealed Container absorb->collect decon Decontaminate Surface collect->decon report Report Spill to Supervisor/EHS decon->report

Fig 2. Decision Tree for Spill Response.

References

  • BenchChem. (n.d.). Managing toxic reagents in quinoline synthesis.
  • MedchemExpress.com. (2024, November 1). Safety Data Sheet: 7-Chloro-4-(piperazin-1-yl)quinoline.
  • BenchChem. (n.d.). Technical Guide: 7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5).
  • Penta s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Clearsynth. (n.d.). 7-Chloro-4-[4-(3-chloropropyl)-1-piperazinyl]-quinoline.
  • PubChem. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • ChemService. (2019, July 15). Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • Oregon State University - Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • G. Contessa, et al. (2025, July 3). Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. PMC.

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Navigating the Synthesis and Handling of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline. As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but a deep understanding of the causality behind these recommendations, ensuring a self-validating system of laboratory safety.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities.[1] The specific compound, 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline, is a key intermediate in the synthesis of various therapeutic agents.[1][2] Its handling, however, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this guide synthesizes data from closely related quinoline derivatives to provide a comprehensive and conservative approach to its safe management.

Hazard Identification and Risk Assessment: Understanding the Adversary

Based on the known toxicology of quinoline and its chlorinated derivatives, 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is presumed to present significant health risks. The primary hazards are summarized below.

Hazard ClassificationDescriptionPotential Health Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]May cause irritation to the digestive and respiratory tracts.[4][5] High exposure can lead to nausea, vomiting, dizziness, and respiratory distress.[5]
Skin Corrosion/Irritation Causes skin irritation.[3][4]Prolonged or repeated contact may lead to dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]Direct contact can result in significant eye damage.[5]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and may cause cancer.[6][7]Long-term or repeated exposure should be minimized to the lowest possible level.[7]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[6][8]Release into the environment must be strictly avoided.[8]

The causality behind these hazards lies in the chemical reactivity of the quinoline ring system and the presence of halogenated functional groups. These features can lead to interactions with biological macromolecules, disrupting normal cellular processes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9] A full-face shield is recommended when handling larger quantities or if there is a splash hazard.[10]Protects against splashes and aerosols that can cause serious eye irritation or damage.[4]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton).[6] Gloves must be inspected for integrity before each use.[11]Prevents skin contact, as the compound is harmful upon absorption through the skin.[5]
Body Protection A flame-resistant lab coat or a chemical-resistant apron worn over full-length clothing.[12] Shoes must fully cover the feet.[12]Minimizes skin exposure from spills or splashes.
Respiratory Protection A NIOSH-approved half-mask respirator with organic vapor cartridges is recommended, especially when handling the solid compound or preparing solutions outside of a certified chemical fume hood.[5]Protects against the inhalation of harmful dust or vapors.[4]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls: Containing the Hazard

All work with 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[13] The fume hood provides a controlled environment that captures and exhausts potentially harmful vapors and dust.[13]

Experimental Workflow

The following diagram illustrates the recommended workflow for handling this compound, from initial preparation to final waste disposal.

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid generating dust prep->weigh Proceed with caution solubilize Solubilization - Add solvent slowly to the solid - Ensure the vessel is properly labeled weigh->solubilize reaction Reaction - Conduct the reaction in a closed system if possible - Monitor the reaction progress remotely if feasible solubilize->reaction workup Work-up & Purification - Perform all extractions and purifications inside the fume hood reaction->workup waste Waste Collection - Segregate halogenated organic waste - Use clearly labeled, sealed waste containers workup->waste decon Decontamination - Clean all glassware and surfaces with an appropriate solvent - Dispose of cleaning materials as hazardous waste waste->decon removal PPE Removal & Hygiene - Remove PPE in the correct order - Wash hands thoroughly with soap and water decon->removal

Figure 1: Safe handling workflow for 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline.
Step-by-Step Handling Procedure
  • Preparation: Before entering the laboratory, ensure you are familiar with the hazards of the compound.[10] Put on all required PPE as outlined in Section 2. Verify that the chemical fume hood is functioning correctly.[11]

  • Weighing: Carefully weigh the required amount of the solid compound on an analytical balance placed inside the fume hood.[14] Minimize the generation of dust.

  • Solubilization: In a suitable, labeled flask, add the desired solvent to the solid. Gently swirl or stir to dissolve.

  • Reaction: Conduct the chemical reaction within the fume hood. If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Work-up and Purification: All subsequent steps, such as extractions, washes, and chromatographic purification, must be performed within the fume hood.

  • Waste Collection: Segregate all waste containing the quinoline derivative into a clearly labeled, sealed container for halogenated organic waste.[11] Never dispose of this chemical down the sink.[14]

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent (e.g., acetone or ethanol), followed by a detergent wash. Dispose of the initial solvent rinse as hazardous waste.

  • PPE Removal and Personal Hygiene: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin.[14] Immediately wash your hands and any exposed skin thoroughly with soap and water.[11]

Emergency Procedures: Planning for the Unexpected

Despite the best precautions, accidents can happen. Being prepared is a critical component of laboratory safety.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.[5]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[5]
Spill Evacuate unnecessary personnel from the area.[8] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[15] Ventilate the area and decontaminate the spill site.

Disposal Plan: Responsible Stewardship

All waste containing 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline, including unreacted material, contaminated solvents, and disposable labware, must be disposed of as hazardous waste.[16] Follow all local, state, and federal regulations for hazardous waste disposal. Ensure waste containers are properly labeled with the full chemical name and associated hazards.

Conclusion: A Culture of Safety

The safe handling of 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each procedural step, researchers can make informed decisions that protect themselves, their colleagues, and the environment. This guide provides a foundational framework for the safe handling of this important chemical intermediate. Always consult your institution's Chemical Hygiene Plan and experienced colleagues when in doubt.

References

  • Material Safety Data Sheet - Quinoline, 96%. (2005, October 3).
  • Quinoline - SAFETY DATA SHEET. (2025, May 13).
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.).
  • 7-Chloro-4-(piperazin-1-yl)quinoline. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co.KG.
  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Safety Data Sheet. (2024, November 1). MedchemExpress.com.
  • 7-Chloro-4-[4-(3-chloropropyl)-1-piperazinyl]-quinoline. (n.d.). CLEARSYNTH.
  • 7-CHLORO-4-(4-(3-((7-CHLOROQUINOLIN-4-YL)OXY)PROPYL)PIPERAZIN-1-YL)QUINOLINE. (n.d.). gsrs.
  • Safety Data Sheet. (2012, April 19). Fisher Scientific.
  • Technical Guide: 7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5). (2026). Benchchem.
  • Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- Safety Data Sheets. (2019, July 15). ChemicalBook.
  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.).
  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention.
  • Safety Data Sheet. (2025, November 8). Angene Chemical.
  • TLC PHARMACEUTICAL STANDARDS. (n.d.). TLC Pharmaceutical Standards.
  • A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organiz
  • Material Safety Data Sheet - Quinoline Yellow, Spirit Soluble, 95%. (2005, October 3). Cole-Parmer.2005, October 3). Cole-Parmer.

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